molecular formula C14H9ClO3 B11824252 2-(2-Chlorobenzoyl)benzoic acid CAS No. 30921-08-5

2-(2-Chlorobenzoyl)benzoic acid

Cat. No.: B11824252
CAS No.: 30921-08-5
M. Wt: 260.67 g/mol
InChI Key: YTSWAXSUNMFKBE-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzoyl)benzoic acid is a benzophenone derivative of significant interest in organic and medicinal chemistry research. This compound serves as a versatile synthetic intermediate and building block for the preparation of more complex molecules. Its structure, featuring both a benzoic acid and a chlorobenzoyl moiety, makes it a valuable precursor in the synthesis of various pharmacologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen. Researchers utilize this compound to study structure-activity relationships, develop new synthetic pathways, and create novel compounds for screening. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper safety protocols should be followed during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30921-08-5

Molecular Formula

C14H9ClO3

Molecular Weight

260.67 g/mol

IUPAC Name

2-(2-chlorobenzoyl)benzoic acid

InChI

InChI=1S/C14H9ClO3/c15-12-8-4-3-7-11(12)13(16)9-5-1-2-6-10(9)14(17)18/h1-8H,(H,17,18)

InChI Key

YTSWAXSUNMFKBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 2-(2-Chlorobenzoyl)benzoic Acid (CAS 5543-24-8)

[1][2]

Executive Summary: The Ortho-Isomer Challenge

In the landscape of benzophenone derivatives, 2-(2-Chlorobenzoyl)benzoic acid (CAS 5543-24-8) —often referred to as o-chlorobenzoylbenzoic acid—occupies a critical but frequently misunderstood niche.[1] Unlike its commercially dominant isomer, 2-(4-chlorobenzoyl)benzoic acid (CAS 85-56-3), which serves as the primary scaffold for the diuretic Chlorthalidone, the 2-chloro isomer is primarily a gateway to 1-substituted anthraquinones .[1]

This guide addresses the specific physicochemical properties, targeted synthesis, and downstream utility of the ortho isomer. It distinguishes this compound from its para counterpart, providing a self-validating protocol for its isolation and conversion into high-value dye intermediates like 1-chloroanthraquinone.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

The structural distinction of CAS 5543-24-8 lies in the position of the chlorine atom on the non-carboxylated benzene ring.[1] This steric proximity to the carbonyl bridge influences both its reactivity (facilitating specific cyclization modes) and its physical state.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
Chemical Name 2-(2-Chlorobenzoyl)benzoic acidAlso: o-(2-Chlorobenzoyl)benzoic acid
CAS Number 5543-24-8 Distinct from 85-56-3 (4-chloro isomer)
Molecular Formula C₁₄H₉ClO₃
Molecular Weight 260.67 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Ethanol, Acetone, DCM; Sparingly soluble in Water
Reactivity Susceptible to acid-catalyzed cyclizationForms 1-chloroanthraquinone
Purity Grade typically >95% (HPLC)Isomeric purity is critical

Synthetic Pathways & Production[3][11]

The synthesis of CAS 5543-24-8 presents a regioselectivity challenge. The standard industrial Friedel-Crafts acylation of chlorobenzene with phthalic anhydride predominantly yields the para isomer (4-chloro) due to steric hindrance at the ortho position.[1] To obtain the 2-chloro isomer with high specificity, an organometallic approach is often preferred in the laboratory.[1]

Comparative Synthesis Strategies[1]
  • Route A: Friedel-Crafts Acylation (Industrial) [1]

    • Reagents: Phthalic Anhydride + Chlorobenzene + AlCl₃.[2]

    • Outcome: Mixture containing ~80-90% para-isomer and ~10-20% ortho-isomer.[1] Requires extensive fractional crystallization to isolate CAS 5543-24-8.[1]

  • Route B: Grignard Addition (Targeted)

    • Reagents: Phthalic Anhydride + 2-Chlorophenylmagnesium bromide.[1]

    • Outcome: High regioselectivity for the ortho position.

Protocol: Targeted Synthesis via Grignard Reagent

This protocol minimizes the formation of the 4-chloro isomer, ensuring high isomeric purity for downstream applications.[1]

Reagents:

  • 2-Chlorobromobenzene (1.0 eq)[1]

  • Magnesium turnings (1.1 eq)

  • Phthalic Anhydride (0.9 eq)

  • THF (Anhydrous)

  • Iodine (crystal, catalytic)

Step-by-Step Workflow:

  • Grignard Formation:

    • In a flame-dried 3-neck flask under N₂, activate Mg turnings with a crystal of iodine.

    • Add 2-chlorobromobenzene in THF dropwise to maintain a gentle reflux.[1] This generates 2-chlorophenylmagnesium bromide .[1]

    • Checkpoint: The disappearance of Mg metal indicates complete formation.

  • Nucleophilic Attack:

    • Cool the Grignard solution to 0°C.

    • Dissolve Phthalic Anhydride in dry THF and add slowly to the Grignard reagent.

    • Mechanism:[3] The nucleophilic carbon (C2) attacks the carbonyl of the anhydride.

    • Stir at room temperature for 4 hours.

  • Hydrolysis & Isolation:

    • Quench with 10% HCl/Ice mixture to hydrolyze the magnesium salt.

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Toluene/Hexane to yield 2-(2-Chlorobenzoyl)benzoic acid.[1]

SynthesisPathwayStart2-ChlorobromobenzeneGrignard2-Chlorophenyl-magnesium bromideStart->GrignardActivationMgMg / THFMg->GrignardIntermediateMagnesium SaltIntermediateGrignard->IntermediateNucleophilic AttackPhthalicPhthalic AnhydridePhthalic->IntermediateProduct2-(2-Chlorobenzoyl)benzoic acid(CAS 5543-24-8)Intermediate->ProductQuenchAcidHCl HydrolysisAcid->Product

Figure 1: Targeted synthesis pathway via Grignard reagent to ensure regioselectivity for the ortho-isomer.[1]

Downstream Applications: Cyclization to Anthraquinones[3][13]

The primary utility of CAS 5543-24-8 is its conversion to 1-Chloroanthraquinone (CAS 82-44-0), a vital intermediate for vat dyes.[1]

The Cyclization Mechanism

Heating 2-(2-Chlorobenzoyl)benzoic acid in concentrated sulfuric acid or oleum induces intramolecular Friedel-Crafts acylation.[1]

  • Regiochemistry: The carboxylic acid group (activated by H⁺) attacks the ortho position of the chlorobenzene ring.

  • Result: Since the chlorine is at position 2, and the attack occurs at position 6 (the other ortho position), the resulting anthraquinone retains the chlorine atom at the alpha position (position 1 of the anthraquinone system).

Reaction Conditions:

  • Medium: Fuming Sulfuric Acid (20% SO₃) or Polyphosphoric Acid (PPA).

  • Temperature: 100°C – 120°C.

  • Time: 2–4 hours.

  • Yield: Typically >85%.

CyclizationPrecursor2-(2-Chlorobenzoyl)benzoic acidTransitionAcylium IonIntermediatePrecursor->TransitionProtonationAcidCatFuming H2SO4(Dehydration)AcidCat->TransitionProduct1-Chloroanthraquinone(CAS 82-44-0)Transition->ProductRing Closure (-H2O)DyesVat Dyes / Disperse DyesProduct->DyesAmination / Substitution

Figure 2: Acid-catalyzed cyclization of CAS 5543-24-8 to yield 1-Chloroanthraquinone.[1][4]

Analytical Characterization

To validate the identity of CAS 5543-24-8 and distinguish it from the 4-chloro isomer, ¹H-NMR is the definitive tool.[1]

  • ¹H-NMR (DMSO-d₆):

    • CAS 5543-24-8 (2-Cl): The proton signals for the chlorobenzene ring will show a distinct ABCD pattern (or similar complex multiplet) characteristic of ortho-substitution.[1] The chemical shifts will differ from the symmetric AA'BB' pattern typically seen in the para-substituted isomer.[1]

    • Key Shift: Look for the downfield shift of the proton ortho to the carbonyl in the chlorobenzene ring, which is sterically crowded by the chlorine atom.

Safety & Handling (SDS Summary)

While specific toxicological data for the 2-chloro isomer is less abundant than for the 4-chloro isomer, standard safety protocols for halogenated benzoic acid derivatives apply.[1]

  • Hazard Classification:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5][6]

    • H335: May cause respiratory irritation.[7]

  • Handling: Use local exhaust ventilation. Wear nitrile gloves and safety goggles.[1]

  • Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases.[8]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8374, 2-Chlorobenzoic Acid. (Reference for general chlorobenzoic acid properties and safety). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. (Reference for the Friedel-Crafts methodology and distinction of the major para-isomer). Retrieved from [Link]

2-(2-Chlorobenzoyl)benzoic acid SDS and safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety Data Sheet for 2-(2-Chlorobenzoyl)benzoic acid and Related Isomers

A Note on Data Synthesis and Isomeric Context

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for chlorinated benzoyl benzoic acid derivatives. Direct and complete Safety Data Sheet (SDS) information for 2-(2-Chlorobenzoyl)benzoic acid (CAS No. 5543-24-8) is not extensively available in public databases.[1] Therefore, to provide a robust and scientifically grounded safety profile, this document synthesizes data from the well-documented isomers and related compounds: 2-Chlorobenzoic acid (CAS No. 118-91-2) and 2-(4-Chlorobenzoyl)benzoic acid (CAS No. 85-56-3). Researchers must recognize that while these compounds share structural similarities and predictable hazard profiles, the specific SDS provided by the chemical supplier for the exact material in use remains the primary source of authority.

Section 1: Chemical Identification and Physical Properties

2-(2-Chlorobenzoyl)benzoic acid is an organic compound utilized as a precursor and intermediate in the synthesis of various pharmaceuticals, dyes, and performance chemicals.[2][3] Its reactivity is centered around the carboxylic acid group and the chlorinated phenyl ring, making it a versatile building block in organic synthesis.[2]

Table 1: Chemical Identifiers and Properties

Property2-(2-Chlorobenzoyl)benzoic acid2-Chlorobenzoic acid (Isomer)2-(4-Chlorobenzoyl)benzoic acid (Isomer)
Synonyms o-(o-Chlorobenzoyl)benzoic acidOCBA, o-Chlorobenzoic acidCBBA
CAS Number 5543-24-8[1]118-91-2[4][5][6]85-56-3[7][8][9]
Molecular Formula C₁₄H₉ClO₃[1]C₇H₅ClO₂[3][4]C₁₄H₉ClO₃[8][9]
Molecular Weight 260.67 g/mol [1]156.57 g/mol [3]260.68 g/mol [10]
Appearance Data not availableWhite to off-white crystalline powder[2]White solid powder[8][9]
Melting Point Data not available142 °C (288 °F)[3]149-150 °C

Section 2: Hazard Identification and GHS Classification

Based on data from related isomers, these compounds are classified as hazardous. The primary hazards are irritation to the skin and eyes.[4][11][12]

  • GHS Classification :

    • Skin Irritation, Category 2[4][11][12]

    • Serious Eye Irritation, Category 2/2A[4][6][11][12]

    • Specific target organ toxicity – single exposure, Category 3 (May cause respiratory irritation)[11]

    • Acute Oral Toxicity, Category 4 (Harmful if swallowed)[10][13]

Hazard Communication Elements:

  • Signal Word : Warning [7][11][12] or Danger [10] (depending on the supplier's classification for severe eye damage).

  • Hazard Statements :

    • H315: Causes skin irritation.[4][11][12]

    • H319: Causes serious eye irritation.[4][11][12]

    • H335: May cause respiratory irritation.[11]

    • H302: Harmful if swallowed.[10][13]

  • Precautionary Statements :

    • Prevention : P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection).[8][11][12][14]

    • Response : P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention).[4][5][11][12]

    • Storage : P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[5][11]

    • Disposal : P501 (Dispose of contents/container to an approved waste disposal plant).[10][11][15]

Caption: GHS hazard communication elements for chlorinated benzoic acid derivatives.

Section 3: First-Aid Protocols

Immediate and appropriate first-aid is critical to mitigate exposure. Always show the Safety Data Sheet to attending medical personnel.[7]

Experimental Protocol: Emergency First-Aid Response
  • General Advice :

    • Quickly move the victim from the source of exposure to fresh air.[11]

    • Remove all contaminated clothing immediately.[4][11]

    • If symptoms persist or in any case of doubt, seek medical advice.[4]

  • Upon Inhalation :

    • Move the person into fresh air.[7]

    • If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration immediately. Caution : Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[11]

    • Consult a physician.[7]

  • Upon Skin Contact :

    • Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5][7][11]

    • If skin irritation occurs or persists, consult a physician.[12]

    • Wash contaminated clothing before reuse.[12]

  • Upon Eye Contact :

    • Immediately rinse the eyes cautiously with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart to ensure thorough flushing.[4][7][11]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[4][5][11]

    • Seek immediate medical attention from an ophthalmologist.[4]

  • Upon Ingestion :

    • Rinse the mouth thoroughly with water.[7][11]

    • Do NOT induce vomiting. [11]

    • Never give anything by mouth to an unconscious person.[7]

    • Call a physician or Poison Control Center immediately.[11]

Section 4: Fire-Fighting Measures

While not highly flammable, this compound is combustible and can emit toxic fumes upon decomposition.

  • Suitable Extinguishing Media : Use extinguishing measures appropriate for the surrounding environment. Recommended agents include dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[4][7][11]

  • Unsuitable Extinguishing Media : A heavy water stream may be ineffective and spread the material.[16]

  • Specific Hazards Arising from the Chemical : The material is combustible.[4] When heated to decomposition, it emits toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[4][11]

  • Special Protective Actions for Fire-Fighters :

    • Evacuate personnel to a safe area.

    • Fight the fire from a reasonable distance.

    • Fire-fighters must wear self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[4][7][11]

Fire_Response_Workflow Start Fire Incident Involving 2-(2-Chlorobenzoyl)benzoic acid Assess Assess Situation (Size, Location) Start->Assess Evacuate Evacuate Non-Essential Personnel Assess->Evacuate PPE Don SCBA and Full Protective Gear Assess->PPE Attack Fight Fire from a Safe Distance Evacuate->Attack Extinguish Select Extinguishing Media (Dry Chemical, CO₂, Foam) Extinguish->Attack PPE->Extinguish Contain Prevent Runoff from Entering Drains Attack->Contain End Decontaminate and Monitor Area Contain->End

Caption: Workflow for responding to a fire involving this chemical.

Section 5: Accidental Release Measures

  • Personal Precautions : Avoid dust formation and contact with skin, eyes, and clothing.[4][7][11] Ensure adequate ventilation. Evacuate personnel to safe areas and wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a respirator if dust is generated.[7][11]

  • Environmental Precautions : Prevent the chemical from entering drains, surface water, or ground water.[4][7][11] Discharge into the environment must be avoided.[11]

  • Methods for Containment and Cleaning Up :

    • Remove all sources of ignition.

    • For small spills, dampen the solid material with 60-70% ethanol to reduce dust and transfer to a suitable container.[17]

    • For larger spills, mechanically sweep or shovel the material into a suitable, closed container for disposal.[4][7] Use spark-proof tools.

    • Ventilate the affected area thoroughly after cleanup is complete.

Section 6: Handling and Storage

  • Precautions for Safe Handling :

    • Handle in a well-ventilated place, preferably under a chemical fume hood.[11]

    • Avoid the formation and inhalation of dust.[4][5]

    • Avoid contact with skin and eyes.[5]

    • Wash hands thoroughly after handling and before breaks.[4][12]

    • Keep away from food, drink, and animal feed.[4]

  • Conditions for Safe Storage :

    • Store in a cool, dry, and well-ventilated place.[4][5][7]

    • Keep containers tightly closed when not in use.[5][11]

    • Recommended storage temperature is between 15–25 °C.[4][6]

    • Incompatible Materials : Strong oxidizing agents and strong alkalis/bases.[4][5] Violent reactions may occur.[4]

Section 7: Exposure Controls and Personal Protection

As no specific occupational exposure limits have been established, exposure should be minimized through a combination of engineering controls and personal protective equipment.[5]

  • Engineering Controls :

    • Ensure adequate ventilation, especially in confined areas.[5][7]

    • Use local exhaust ventilation at places where dust is formed.[7][12]

    • Ensure that eyewash stations and safety showers are located close to the workstation.[5]

  • Individual Protection Measures (PPE) :

    • Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7][11]

    • Skin Protection : Wear appropriate protective gloves (tested to EN 374) and chemical-resistant clothing to prevent skin exposure.[4][5][7]

    • Respiratory Protection : If dust is generated and engineering controls are insufficient, use a NIOSH-approved P95 or P1 type particle respirator. For higher-level protection, a full-face respirator with appropriate cartridges may be necessary.[7]

Hierarchy_of_Controls cluster_controls Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Remove the hazard) Substitution Substitution (Use a safer chemical) Engineering Engineering Controls (Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Respirator)

Caption: The hierarchy of controls for managing chemical exposure.

Section 8: Toxicological Information

  • Acute Toxicity : Shall not be classified as acutely toxic through inhalation or dermal routes, but may be harmful if swallowed.[4][11]

  • Skin Corrosion/Irritation : Causes skin irritation.[4][11]

  • Serious Eye Damage/Irritation : Causes serious eye irritation.[4][11]

  • Respiratory or Skin Sensitization : Not classified as a sensitizer.[4]

  • Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity : Shall not be classified for these effects based on available data for related isomers.[4]

Section 9: Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.

  • Waste Treatment Methods :

    • Do not allow the product to enter drains.[11]

    • Offer surplus and non-recyclable solutions to a licensed disposal company.[7]

    • One possible method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

    • Contaminated packaging should be disposed of in the same manner as the unused product.

Section 10: References

  • Carl ROTH. Safety Data Sheet: 2-Chlorobenzoic acid. [Link]

  • Multichem. 2-Chlorobenzoic acid Dealer and Distributor. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 2-(4-Chlorobenzoyl)benzoic acid. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Chlorobenzoic acid (Australia). [Link]

  • PubChem. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374. [Link]

  • Wikipedia. 2-Chlorobenzoic acid. [Link]

  • Labbox. Benzoic acid AGR - Safety Data Sheet. [Link]

  • Loba Chemie. 2-CHLOROBENZOIC ACID FOR SYNTHESIS MSDS. [Link]

Sources

Advanced Synthesis Pathways for 1-Chloroanthraquinone: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloroanthraquinone (1-CAQ) is a high-value aromatic ketone intermediate essential for the synthesis of complex anthraquinone-based vat dyes, biological tissue stains, and pharmaceutical precursors. Due to the highly deactivated nature of the anthraquinone core, functionalizing the


-position (1-position) requires precise thermodynamic control and highly reactive intermediates. This technical guide evaluates the mechanistic pathways for 1-CAQ synthesis, contrasting classical heavy-metal-dependent routes with modern, ecologically optimized nucleophilic aromatic substitution (

) protocols, and provides self-validating experimental workflows for scalable production.

Mechanistic Evaluation of Synthesis Pathways

The synthesis of 1-chloroanthraquinone relies on overcoming the electron-deficient nature of the anthraquinone system. Three primary synthetic routes have been established, each leveraging different causal mechanisms to activate the


 position.
The Classical Fischer Route (Sulfonation-Chlorination)

Historically, 1-CAQ was synthesized via the 1[1]. Anthraquinone is first sulfonated using oleum. Because the anthraquinone core is highly deactivated, standard sulfonation is sluggish. The addition of a mercury(II) catalyst directs the sulfonium electrophile almost exclusively to the


-position, yielding 2[2].
Mechanistic Causality:  The sulfonic acid group is subsequently subjected to ipso-substitution using sodium chlorate (

) in boiling hydrochloric acid. The acidic environment generates nascent chlorine and chloronium species, which attack the

carbon. The bulky, electron-withdrawing sulfonate group acts as an excellent leaving group (expelled as

and

), driving the reaction forward to yield 1-CAQ quantitatively 3[3]. However, the reliance on mercury catalysts introduces severe ecological bottlenecks.
The Greener Nitro-Displacement Route ( )

To circumvent heavy metal toxicity, the modern industrial standard utilizes 1-nitroanthraquinone as the immediate precursor. Nitration of anthraquinone with mixed acids (


) naturally favors the 

-position without the need for mercury 2[2]. Mechanistic Causality: The nitro group is highly electronegative, further depleting electron density at the

position. At elevated temperatures (160–180 °C), the

carbon becomes highly susceptible to nucleophilic aromatic substitution (

) by chloride ions. Reagents such as in situ generated tetrachlorophenylphosphine (

) are employed. The nitro group is displaced as a nitrite ion, leaving the chlorinated target in high yield 4[4].
The Sandmeyer Reaction Route

For specialized laboratory-scale synthesis, 1-CAQ can be derived from 5[5]. Mechanistic Causality: The amine is diazotized using sodium nitrite and HCl at low temperatures to form a diazonium salt. The addition of copper(I) chloride initiates a single-electron transfer (SET) radical mechanism. The diazonium group is expelled as nitrogen gas (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)—an irreversible thermodynamic driving force—while the chloride ligand is transferred from the copper complex to the aryl radical [](6].

SynthesisRoutes AQ Anthraquinone AQ_SA 1-Anthraquinone Sulfonic Acid AQ->AQ_SA Oleum, Hg2+ (Sulfonation) AQ_NO2 1-Nitroanthraquinone AQ->AQ_NO2 HNO3/H2SO4 (Nitration) AQ_Cl 1-Chloroanthraquinone (Target Precursor) AQ_SA->AQ_Cl NaClO3, HCl, Heat (Fischer Reaction) AQ_NH2 1-Aminoanthraquinone AQ_NO2->AQ_NH2 Na2S or H2/Pd (Reduction) AQ_NO2->AQ_Cl Cl2 or PhPCl4, 170°C (Nucleophilic Substitution) AQ_NH2->AQ_Cl 1. NaNO2/HCl 2. CuCl (Sandmeyer)

Fig 1. Mechanistic pathways for 1-chloroanthraquinone synthesis from anthraquinone.

Quantitative Pathway Comparison

To aid in route selection, the following table summarizes the quantitative metrics and operational parameters of the three primary synthesis pathways.

Synthesis RoutePrecursor MoleculeKey ReagentsTypical YieldEnvironmental ImpactPrimary Use Case
Fischer Reaction AnthraquinoneOleum, Hg²⁺, NaClO₃, HCl~90-95%High (Mercury toxicity)Legacy industrial production
Nitro-Displacement 1-NitroanthraquinonePhPCl₄ or Cl₂, 160-180 °C~85%Low (Heavy-metal free)Modern industrial synthesis
Sandmeyer Reaction 1-AminoanthraquinoneNaNO₂, HCl, CuCl~70-80%Moderate (Copper salts)Lab-scale & custom derivatives

Self-Validating Experimental Protocol: Mercury-Free Nitro-Displacement

The following protocol details the synthesis of 1-CAQ using tetrachlorophenylphosphine as the chlorinating agent, optimized for high yield and environmental compliance 4[4]. As a Senior Application Scientist, I emphasize that a robust protocol must contain built-in validation checkpoints to ensure reaction fidelity without relying solely on post-synthesis analytics.

Workflow Step1 1. Reagent Preparation PhPCl2 + PhPOCl2 + Cl2 (<30°C) Step2 2. Nucleophilic Substitution Add 1-Nitroanthraquinone (160-180°C, 4-6h) Step1->Step2 Step3 3. Quench & Neutralization Dilute with H2O, NaOH to pH 6.5-7.5 Step2->Step3 Step4 4. Extraction & Washing Ethyl Acetate extraction, Brine wash Step3->Step4 Step5 5. Crystallization & Validation Vacuum concentration, Freeze crystallization Step4->Step5

Fig 2. Step-by-step experimental workflow for the mercury-free nitro-displacement method.

Step 1: In Situ Preparation of Chlorinating Reagent
  • Procedure: In a reaction flask, combine 4 mL of dichlorophenylphosphine and 50 mL of phenylphosphonic dichloride. While maintaining the temperature strictly below 30 °C, slowly bubble chlorine gas (3.0 g, 42.3 mmol) into the mixture.

  • Causality & Validation: The reaction generates tetrachlorophenylphosphine (

    
    ), a powerful and selective chlorinating agent. The protocol is self-validating visually: the reaction is complete when the initially water-white transparent solution transitions to a stable light yellow transparent state, confirming the full formation of the active 
    
    
    
    complex 4[4].
Step 2: High-Temperature Nucleophilic Aromatic Substitution ( )
  • Procedure: Immediately add 7.2 g (28.3 mmol) of 1-nitroanthraquinone to the light yellow solution. Elevate the temperature to 170 °C and maintain for 5 hours.

  • Causality & Validation: The high thermal energy overcomes the activation barrier for the displacement of the nitro group. The reaction progress can be validated via Thin-Layer Chromatography (TLC); the complete disappearance of the 1-nitroanthraquinone spot confirms the total consumption of the starting material 4[4].

Step 3: Quench and Neutralization
  • Procedure: Cool the reaction mixture and pour it into 500 mL of distilled water. Neutralize the solution to pH 6.5–7.5 using a 50% sodium hydroxide (NaOH) solution.

  • Causality & Validation: Water quenches any unreacted chlorinating complexes, converting them into water-soluble phosphonic acids. The pH validation (using a calibrated pH meter) ensures that the highly acidic byproducts (HCl) are fully neutralized, preventing the degradation or protonation of the product during extraction 4[4].

Step 4: Extraction and Isolation
  • Procedure: Extract the neutralized aqueous phase with 500 mL of ethyl acetate (divided into 5 × 100 mL washes). Combine the organic phases, wash with 200 mL of saturated brine (2 × 100 mL), and dry over 5% anhydrous magnesium sulfate.

  • Causality & Validation: Ethyl acetate selectively partitions the hydrophobic 1-CAQ. The brine wash removes residual water and salts. The self-validating check here is the rapid clarification of the organic layer post-

    
     addition, indicating complete dehydration 4[4].
    
Step 5: Crystallization and Purity Verification
  • Procedure: Filter the mixture under vacuum to remove the drying agent. Concentrate the filtrate via rotary evaporation. Freeze the concentrated solution to induce crystallization. Isolate the precipitate via suction filtration.

  • Causality & Validation: Freezing exploits the temperature-dependent solubility of 1-CAQ in ethyl acetate, forcing it out of solution while leaving impurities dissolved. The final validation of the synthesis is the physical appearance and melting point: the pure product must present as yellow needle-like crystals with a sharp melting point of 159–162.5 °C. Expected yield is approximately 85% 7[7].

Downstream Applications in Drug Development & Materials

1-CAQ serves as a critical electrophile in Ullmann condensation reactions. By reacting 1-CAQ with various amines in the presence of anhydrous potassium carbonate and copper catalysts, researchers synthesize 1-anilinoanthraquinone derivatives, which are vital precursors for synthetic fiber dyes and pharmaceutical agents 8[8].

Furthermore, recent histopathological advancements have utilized 1-CAQ to synthesize 1-(4-hydroxyphenylthio)anthracene-9,10-dione via substitution with 4-hydroxythiophenol. This thio-anthraquinone derivative is the core fluorophore in "Neurange," a novel biological stain utilized for the rapid microscopic mapping of myelin sheaths and optic nerves in brain tissue .

References

  • Kirk-Othmer Encyclopedia of Chemical Technology – "Dyes, Anthraquinone". 2

  • Wikipedia – "1-Chloroanthraquinone". 1

  • Google Patents (CN101717329A) – "Synthesis method of chloroanthraquinone". 9

  • Paragon – "1-chloro anthraquinone Manufacturer & Exporter | CAS No. 82-44-0". 7

  • ChemBK – "1-Chloroanthraquinone Physico-chemical Properties". 10

  • Google Patents (CN101717329B) – "Synthesis method of chloroanthraquinone". 4

  • Thomas Scientific – "1-Chloroanthraquinone for synthesis". 11

  • Journal of the Chemical Society C (RSC Publishing) – "New intermediates and dyestuffs for synthetic fibres. Part V. By-products of the Ullmann condensation between 1-chloroanthraquinone and aniline". 8

  • Revue Roumaine de Chimie – "SYNTHESIS OF A NOVEL THIO-ANTHRAQUINONE DERIVATIVE-BASED TISSUE DYE".Link

  • Canadian Journal of Chemistry – "The Schmidt reaction of anthraquinones". 12

  • PMC - NIH – "Polymerization of novel methacrylated anthraquinone dyes". 13

  • Russian Chemical Reviews (CoLab.ws) – "Methods for functionalization of anthraquinones". 5

  • Indian Academy of Sciences – "Anthraquinone series". 6

  • Ashford's Dictionary of Industrial Chemicals – "1-aminoanthraquinone".14

  • Sciencemadness.org – "Fundamental Processes of Dye Chemistry". 3

  • eDiss (Uni-Goettingen) – "Exploring Fluorescent Behavior in π-Conjugated Molecules". 15

Sources

Comprehensive Technical Guide to Chlortalidone Impurity 9: Structural Elucidation, Mechanistic Origins, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorthalidone is a potent, long-acting thiazide-like diuretic primarily prescribed for the management of hypertension and edema. It exerts its pharmacological effect by inhibiting the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule of the kidney[1]. In the highly regulated landscape of pharmaceutical manufacturing, the rigorous profiling of Active Pharmaceutical Ingredient (API) impurities is paramount.

However, analytical scientists frequently encounter a nomenclature paradox: the designation "Impurity 9" is not standardized across global pharmacopeias (such as the USP or EP). Depending on the commercial reference standard supplier, "Chlortalidone Impurity 9" refers to two entirely distinct chemical entities. This whitepaper deconstructs both variants, detailing their chemical structures, mechanistic origins, and the step-by-step analytical protocols required for their baseline resolution and quantification.

The Nomenclature Paradox: Dual Identity of "Impurity 9"

A comprehensive review of commercial pharmaceutical reference standards reveals that "Impurity 9" diverges into two distinct compounds based on the supplier's internal cataloging system:

  • Variant A (Degradation Product): Identified as O-Methyl Chlorthalidone (CAS: 96512-76-4). This is a solvolysis degradation product formed when the API is exposed to methanol[2][3].

  • Variant B (Process Impurity): Identified as 2-(2-Chlorobenzoyl)benzoic acid (CAS: 5543-24-8). This is a synthetic precursor and intermediate used during the upstream manufacturing of Chlorthalidone[4][5].

Table 1: Physicochemical Comparison of Impurity 9 Variants
PropertyVariant A (O-Methyl Chlorthalidone)Variant B (2-(2-Chlorobenzoyl)benzoic acid)
CAS Number 96512-76-4[2]5543-24-8[4]
Molecular Formula C₁₅H₁₃ClN₂O₄SC₁₄H₉ClO₃
Molecular Weight 352.79 g/mol 260.67 g/mol
IUPAC Name 2-chloro-5-(1-methoxy-3-oxoisoindolin-1-yl)benzenesulfonamide[3]2-(2-chlorobenzoyl)benzoic acid[5]
Classification Degradant (Artifactual / Storage)Process Impurity (Synthetic Intermediate)

Mechanistic Origins & Pathways

Understanding the origin of these impurities is critical for implementing effective control strategies during API synthesis and drug product formulation.

  • Variant B is formed early in the synthetic route via the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride. If unreacted, it carries over into the final API[5].

  • Variant A is typically an artifact of sample preparation or poor solvent choice during crystallization. The tertiary hydroxyl group on the isoindolinone ring of Chlorthalidone is highly reactive. In the presence of methanol and trace acid, it undergoes rapid esterification/solvolysis to form the methyl ether[2].

Pathway SM Phthalic Anhydride + Chlorobenzene ImpB 2-(2-Chlorobenzoyl)benzoic acid (Impurity 9 - Variant B) CAS: 5543-24-8 SM->ImpB Friedel-Crafts Acylation API Chlorthalidone (API) CAS: 77-36-1 ImpB->API Multi-step Synthesis (Sulfonation, Amination) ImpA O-Methyl Chlorthalidone (Impurity 9 - Variant A) CAS: 96512-76-4 API->ImpA Solvolysis in Methanol (Acidic/Thermal Stress) MeOH Methanol (Solvent) MeOH->ImpA Reactant

Fig 1: Synthetic and degradation pathways forming Chlorthalidone Impurity 9 variants.

Experimental Protocols: LC-MS Method Development

To accurately quantify both variants of Impurity 9 without inducing artifactual degradation, a robust, self-validating LC-MS methodology must be employed.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation

  • Action: Dissolve 10 mg of the Chlorthalidone API in 10 mL of Diluent (Acetonitrile:Water, 50:50 v/v). Strictly avoid the use of methanol.

  • Causality: As illustrated in the mechanistic pathway, Chlorthalidone's tertiary alcohol is highly susceptible to solvolysis. Utilizing methanol as a diluent will induce in situ generation of O-Methyl Chlorthalidone (Variant A) during the sequence run, leading to false-positive out-of-specification (OOS) results[2].

Step 2: Chromatographic Separation

  • Action: Employ a superficially porous particle (SPP) C18 column (e.g., 100 mm × 4.6 mm, 2.7 µm) maintained at 35°C.

  • Causality: The SPP architecture minimizes the longitudinal diffusion path (the B-term in the van Deemter equation), yielding exceptionally high peak capacity. The hydrophobic C18 stationary phase relies on dispersion forces to separate the highly polar Variant B (elutes first), the API, and the slightly more lipophilic Variant A (elutes last).

Step 3: Mobile Phase Optimization

  • Action: Utilize Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (Acetonitrile).

  • Causality: The sulfonamide group on Chlorthalidone is weakly acidic (pKa ~9.4). The addition of 0.1% Formic Acid lowers the pH to ~2.7, ensuring the sulfonamide remains fully protonated and neutral. This prevents peak tailing caused by secondary ion-exchange interactions with residual silanols on the silica support, while simultaneously enhancing positive-ion electrospray ionization (ESI+) efficiency.

Table 2: Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.09551.0
2.09551.0
15.010901.0
18.010901.0
18.19551.0
22.09551.0

Step 4: Self-Validating System Suitability Testing (SST)

  • Action: Prior to analyzing unknown samples, inject a resolution mixture containing 0.1% w/w of Variant A, Variant B, and the API.

  • Self-Validating Logic: The chromatographic system is only deemed valid if the resolution (

    
    ) between all three critical pairs is 
    
    
    
    , and the tailing factor (
    
    
    ) for the API is
    
    
    . If
    
    
    , the system logic dictates an automatic failure; the operator must flatten the initial gradient slope (e.g., from 5% B to 40% B over 20 minutes) to increase the interaction time with the stationary phase before proceeding.

Structural Elucidation

When isolating these impurities for reference standard qualification, orthogonal techniques must be used to confirm their identity:

  • Mass Spectrometry (ESI-MS):

    • Variant A (CAS 96512-76-4) will exhibit a protonated molecular ion

      
       at m/z 353.0.
      
    • Variant B (CAS 5543-24-8) will exhibit a protonated molecular ion

      
       at m/z 261.0.
      
  • Nuclear Magnetic Resonance (¹H-NMR):

    • The defining feature of Variant A is the appearance of a sharp, three-proton singlet at approximately

      
       3.2 - 3.4 ppm, corresponding to the newly formed methoxy (
      
      
      
      ) group.
    • Variant B will lack the sulfonamide protons entirely and will show a characteristic broad singlet far downfield (

      
       > 12.0 ppm) corresponding to the free carboxylic acid proton.
      

References

  • O-Methyl Chlorthalidone | CAS 96512-76-4 - Veeprho Source: Veeprho URL:[Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-(2-Chlorobenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chlorobenzoyl)benzoic acid, a substituted aromatic carboxylic acid, represents a molecule of significant interest in synthetic and medicinal chemistry. Its structural isomer, 2-(4-chlorobenzoyl)benzoic acid, is a well-documented precursor in the synthesis of various polymers and active pharmaceutical ingredients. However, the physicochemical properties of the 2-chloro isomer are less commonly reported, leading to potential confusion and misidentification. This guide provides a comprehensive overview of the known physical state of 2-(2-Chlorobenzoyl)benzoic acid and presents a detailed protocol for the experimental determination of its melting point, a critical parameter for compound identification, purity assessment, and quality control in drug development.

Physicochemical Properties of 2-(2-Chlorobenzoyl)benzoic Acid

A thorough review of available literature and chemical supplier data indicates that specific physical properties for 2-(2-Chlorobenzoyl)benzoic acid (CAS Number: 5543-24-8) are not extensively published. This stands in contrast to its isomer, 2-(4-Chlorobenzoyl)benzoic acid (CAS Number: 85-56-3), which is often mistaken for the 2-chloro variant.

Table 1: Summary of Physicochemical Data for 2-(2-Chlorobenzoyl)benzoic Acid

PropertyValueSource
CAS Number 5543-24-8
Molecular Formula C₁₄H₉ClO₃
Molecular Weight 260.67 g/mol
Physical State White to off-white crystalline solid.
Purity (Typical) ≥ 95%
Melting Point Not readily available in published literature.N/A

A Note on Isomeric Differentiation: It is imperative for researchers to exercise caution and verify the identity of the specific isomer in their possession. The melting point of 2-(4-Chlorobenzoyl)benzoic acid is well-documented to be in the range of 149-150 °C. The absence of a reported melting point for the 2-chloro isomer necessitates experimental determination for accurate characterization.

Experimental Determination of Melting Point

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its identity and purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. The following protocol outlines the standard capillary method for determining the melting point of 2-(2-Chlorobenzoyl)benzoic acid.

Principle

A small, finely powdered sample of the crystalline solid is heated slowly in a capillary tube. The temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Materials and Apparatus
  • Melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • 2-(2-Chlorobenzoyl)benzoic acid sample

  • Reference standards with known melting points (for calibration, e.g., benzoic acid, urea)

Experimental Workflow

The following diagram illustrates the key steps in the determination of the melting point of 2-(2-Chlorobenzoyl)benzoic acid.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis & Reporting prep1 Grind sample to a fine powder prep2 Pack capillary tube to 2-3 mm height prep1->prep2 Ensures uniform heat transfer meas1 Place capillary in heating block prep2->meas1 Insert sample meas2 Rapid heating to ~15°C below expected MP meas1->meas2 meas3 Slow heating (1-2°C/min) meas2->meas3 meas4 Record onset and completion of melting meas3->meas4 analysis1 Report melting range meas4->analysis1 Obtain data analysis2 Compare with reference standards analysis1->analysis2 analysis3 Assess purity based on range width analysis2->analysis3

Caption: Workflow for the determination of melting point.

Step-by-Step Protocol
  • Sample Preparation:

    • Place a small amount of 2-(2-Chlorobenzoyl)benzoic acid in a clean, dry mortar.

    • Gently grind the crystalline solid into a fine, uniform powder using a pestle. This ensures efficient and even heat transfer within the sample.

    • Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.

    • Invert the capillary tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. Alternatively, drop the capillary tube through a long glass tube to facilitate packing.

    • The final packed sample height should be approximately 2-3 mm.

  • Instrument Calibration (Recommended):

    • Prior to measuring the sample, it is advisable to calibrate the melting point apparatus using a certified reference standard with a known, sharp melting point in the expected range of the sample. This ensures the accuracy of the temperature readings.

  • Melting Point Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.

    • For an accurate measurement, set the heating rate to increase the temperature rapidly to about 15-20 °C below the anticipated melting point.

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a clear liquid (T₂).

    • The melting range is reported as T₁ - T₂.

  • Data Reporting and Interpretation:

    • Report the experimentally determined melting range.

    • A narrow melting range (e.g., 0.5-1.0 °C) is indicative of a high-purity substance.

    • A broad melting range suggests the presence of impurities.

Trustworthiness and Self-Validation

The protocol described above incorporates a self-validating system to ensure the trustworthiness of the results:

  • Calibration: The use of certified reference standards validates the accuracy of the melting point apparatus.

  • Slow Heating Rate: Approaching the melting point at a slow, controlled rate minimizes thermal lag and ensures that the recorded temperature is a true reflection of the sample's temperature.

  • Purity Assessment: The width of the melting range serves as an internal check on the purity of the sample. A broad range would prompt further purification and re-analysis.

  • Isomeric Comparison: The experimentally determined melting point should be significantly different from that of the 2-(4-Chlorobenzoyl)benzoic acid isomer (149-150 °C), providing a clear point of differentiation.

Conclusion

While the melting point of 2-(2-Chlorobenzoyl)benzoic acid is not readily found in common chemical literature, its physical state is that of a white to off-white crystalline solid. This guide provides a robust and reliable experimental protocol for the determination of its melting point, a critical parameter for its unequivocal identification and purity assessment. By adhering to this detailed methodology, researchers, scientists, and drug development professionals can confidently characterize this compound, ensuring the integrity and reproducibility of their scientific endeavors. The emphasis on distinguishing between the 2-chloro and 4-chloro isomers is crucial to prevent costly errors in synthesis and development pathways.

References

Methodological & Application

HPLC method development for Chlortalidone impurities analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for Chlorthalidone Impurities Analysis

Introduction

Chlorthalidone (CTD) is a long-acting thiazide-like diuretic used extensively in the management of hypertension and edema. Chemically, it is a phthalimidine derivative, specifically 2-chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzenesulfonamide .

Unlike varying thiazides, Chlorthalidone contains a phthalimidine ring system that is susceptible to hydrolysis. The primary challenge in impurity profiling for CTD is distinguishing between the parent compound, its synthesis intermediates, and its hydrolytic degradation products. This guide outlines a robust, stability-indicating HPLC protocol designed to separate these critical species.

Impurity Profile & Chemistry

Understanding the chemical nature of impurities is the foundation of method development. The primary degradation pathway involves the opening of the isoindolinone ring.

Impurity NameCommon DesignationChemical Structure / DescriptionOriginPolarity (Relative to API)
Chlorthalidone APIPhthalimidine derivativeParentModerate
Hydrolysis Product USP RC A / EP Impurity B2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid .[1][2] Formed by the hydrolysis of the lactam ring. Contains a free carboxylic acid.Degradation (Acid/Base)High (More Polar)
Process Impurity G EP Impurity G(3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one . Lacks the sulfonamide group; has an extra chlorine.SynthesisLow (Less Polar)
Nitrosamine Impurities N-Nitroso-CTDPotential genotoxic impurity (trace level monitoring required).Process By-productVariable
Degradation Pathway Diagram

The following diagram illustrates the primary hydrolytic degradation pathway of Chlorthalidone.

CTD_Degradation CTD Chlorthalidone (API) (Closed Phthalimidine Ring) Impurity_A Hydrolysis Product (Impurity B/RC A) 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid (Open Ring / Free Acid) CTD->Impurity_A Hydrolysis (Acid/Base/Heat) Desulf Desulfonamido Analog (Minor Degradant) CTD->Desulf Desulfonylation (Harsh Conditions)

Caption: Primary hydrolytic degradation pathway of Chlorthalidone leading to the formation of the open-ring benzoic acid derivative.

Method Development Philosophy

Column Selection: The C8 vs. C18 Debate

While C18 columns are the industry standard, C8 (Octyl) chemistries are often preferred for Chlorthalidone.

  • Reasoning: Chlorthalidone is moderately polar (LogP ~0.85). On a highly retentive C18 column, the run time can become excessive without high organic content. A C8 column provides adequate retention for the API while allowing the highly polar hydrolysis product (Impurity B) to elute with good peak shape, preventing it from eluting in the void volume.

Mobile Phase & pH Strategy
  • Buffer pH 3.0 - 4.5: The hydrolysis product contains a carboxylic acid (pKa ~4.2).

    • At pH > 5.0: The acid is fully ionized (COO-), making it extremely polar. It may elute too early (near void volume), causing integration errors.

    • At pH < 3.0: The acid is suppressed (COOH), increasing its retention and allowing better separation from the solvent front.

    • Recommendation: Use Potassium Phosphate buffer at pH 3.5 . This keeps the impurity sufficiently retained while maintaining the stability of the silica packing.

Detection Wavelength
  • 220 nm: Captures the absorbance of the benzene rings and the sulfonamide moiety. It provides the highest sensitivity for detecting trace impurities.

  • 275 nm: Near the lambda max of Chlorthalidone.[3] Good for assay but may miss impurities with different chromophores. Use 220 nm for impurity profiling.

Experimental Protocol: The "Golden" Method

This protocol is designed to separate Chlorthalidone from its open-ring hydrolysis product and non-polar process impurities.

Chromatographic Conditions
ParameterSetting
Column C8 (Octyl) Column , 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C8 or equivalent)
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.5 with Diluted Orthophosphoric Acid
Mobile Phase B Methanol (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 20 µL
Detection UV at 220 nm (Reference: 360 nm or off)
Run Time 25 Minutes
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Description
0.06535Initial Isocratic hold for polar impurity retention
5.06535End of hold
15.04060Linear ramp to elute API and non-polar impurities
20.04060Hold to wash column
20.16535Return to initial conditions
25.06535Re-equilibration

Sample Preparation Protocol

Diluent: A mixture of Water:Methanol (60:40 v/v). Note: High organic content in diluent can cause peak distortion for early eluting polar impurities. Keep water content high.

1. Standard Stock Solution (1000 µg/mL):

  • Weigh 50 mg of Chlorthalidone Reference Standard.

  • Transfer to a 50 mL volumetric flask.

  • Add 10 mL Methanol and sonicate to dissolve.

  • Dilute to volume with Diluent .

2. Impurity Stock Solution (100 µg/mL):

  • Weigh 5 mg of USP Related Compound A (Hydrolysis Product).

  • Dissolve in 5 mL Methanol.

  • Dilute to 50 mL with Diluent.

3. System Suitability Solution:

  • Transfer 1.0 mL of Standard Stock and 1.0 mL of Impurity Stock into a 100 mL flask.

  • Dilute to volume with Diluent.

  • Target: 10 µg/mL API + 1 µg/mL Impurity.

4. Sample Solution (Tablet Formulation):

  • Weigh and powder 20 tablets.

  • Transfer powder equivalent to 50 mg Chlorthalidone into a 50 mL flask.

  • Add 25 mL Diluent, sonicate for 20 minutes with intermittent shaking.

  • Dilute to volume with Diluent.

  • Filter through a 0.45 µm Nylon syringe filter (Discard first 3 mL).

Method Development Workflow

The following diagram outlines the logical progression for developing and validating this method.

Method_Dev_Workflow Start Start: Define ATP (Analytical Target Profile) Scoping Scoping: pKa & Solubility (CTD pKa ~9.4, Impurity A ~4.2) Start->Scoping Screening Screening: Column & pH (Select C8, pH 3.5 Buffer) Scoping->Screening Opt Optimization: Gradient Slope (Resolution > 2.0 for Impurity A) Screening->Opt Risk Risk Assessment (Filter Compatibility, Solution Stability) Opt->Risk Risk->Opt If degradation in solution Validation Validation (ICH Q2) (Specificity, Linearity, Accuracy) Risk->Validation

Caption: Step-by-step workflow for developing the Chlorthalidone impurity analysis method.

System Suitability & Validation Criteria

To ensure the method is "Self-Validating," the following criteria must be met before every analysis batch:

  • Resolution (Rs): NLT 2.0 between Chlorthalidone and USP Related Compound A (Hydrolysis product). This proves the column has not degraded and pH is correct.

  • Tailing Factor (T): NMT 2.0 for the Chlorthalidone peak.

  • Theoretical Plates (N): NLT 2000 for the Chlorthalidone peak.

  • Precision (%RSD): NMT 2.0% for 5 replicate injections of the Standard Solution.

Validation Parameters (ICH Q2):

  • Specificity: Inject blank, placebo, and forced degradation samples (Acid/Base/Peroxide). Ensure no interference at the retention time of CTD or known impurities.

  • Linearity: 0.1% to 150% of the specification limit for impurities.

  • LOQ: Signal-to-Noise ratio ≥ 10.

Troubleshooting & Robustness

  • Issue: Poor Resolution of Impurity A.

    • Cause: Mobile phase pH is too high (> 4.0), causing the acid impurity to elute too early.

    • Fix: Adjust buffer pH to 3.0 - 3.5.

  • Issue: Drifting Retention Times.

    • Cause: Incomplete column equilibration between gradient runs.

    • Fix: Extend the re-equilibration time (20.1 - 25.0 min) by 2-3 minutes.

  • Issue: Split Peaks.

    • Cause: Sample solvent is too strong (too much methanol).

    • Fix: Ensure Diluent contains at least 50% water.

References

  • European Directorate for the Quality of Medicines (EDQM). Chlortalidone Monograph 0546. European Pharmacopoeia.[2][4][5][6] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2732, Chlorthalidone. PubChem.[7][8] Available at: [Link]

  • Singh, B. et al. Stress degradation studies on chlorthalidone and development of a validated stability-indicating HPLC method. Journal of Chromatographic Science. Available at: [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

Sources

Application Note: Preparation of 1-Chloroanthraquinone via Oleum-Mediated Sulfonation

[1]

Abstract

1-Chloroanthraquinone is a pivotal intermediate in the synthesis of high-performance vat dyes and anthraquinonoid pharmaceuticals.[1][2] Its preparation requires precise regioselectivity to avoid the thermodynamically favored 2-position (beta).[1] This protocol details the authoritative two-stage synthesis: (1) Mercury-catalyzed sulfonation using fuming sulfuric acid (oleum) to selectively install the sulfonate group at the 1-position (alpha), and (2) Desulfonative chlorination (Fischer reaction) to yield high-purity 1-chloroanthraquinone.[1]

Scientific Principles & Reaction Mechanism[1]

The Role of Fuming Sulfuric Acid and Mercury

Standard sulfonation of anthraquinone with concentrated sulfuric acid yields almost exclusively anthraquinone-2-sulfonic acid due to steric hindrance at the peri-positions (1, 4, 5, 8).[1]

  • Regiocontrol: The addition of a mercury catalyst (HgSO₄) in the presence of fuming sulfuric acid (oleum) alters the orientation of substitution.[1] The mercury forms an intermediate organomercury complex at the alpha position (1-mercuri-anthraquinone), which is subsequently displaced by the sulfonyl group.[1]

  • Oleum Function: Fuming sulfuric acid acts as both the solvent and the source of electrophilic sulfur trioxide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[1] The free 
    
    
    content (typically 20%) is critical for driving the reaction and maintaining anhydrous conditions.
The Fischer Chlorination (Ipso-Substitution)

The conversion of the sulfonate to the chloride is achieved via the Fischer method.[1][3] Nascent chlorine, generated in situ from sodium chlorate and hydrochloric acid, effects an oxidative nucleophilic aromatic substitution (radical-nucleophilic pathway), replacing the sulfonic acid group with chlorine.

Reaction Scheme (Graphviz)

ReactionPathwayAQAnthraquinone(C14H8O2)AQ1SO3HAnthraquinone-1-sulfonic Acid(Alpha-Sulfonate)AQ->AQ1SO3H Sulfonation 130-140°COleumFuming H2SO4(20% free SO3)Oleum->AQ1SO3HHgHgSO4 CatalystHg->AQ1SO3H Directing EffectProduct1-Chloroanthraquinone(Target)AQ1SO3H->Product Fischer Reaction RefluxChlorinationNaClO3 / HCl(Nascent Cl2)Chlorination->Product

Caption: Reaction pathway showing the mercury-directed sulfonation followed by ipso-substitution.[1]

Safety & EHS Protocols (Critical)

HazardDescriptionMitigation Strategy
Fuming Sulfuric Acid (Oleum) Extremely corrosive; reacts violently with water; releases toxic

gas.[1][4]
Use only in a functioning fume hood.[5] Wear butyl rubber gloves, face shield, and acid-resistant apron.[1] Have dry sand/lime for spills. NEVER add water to oleum.
Mercury (Hg) Cumulative neurotoxin; highly toxic to aquatic life.Use minimal catalytic amounts. All waste streams (mother liquors, washings) must be segregated and treated as mercury waste. Do not use glass thermometers (risk of breakage).[1]
Chlorine Gas (

)
Toxic respiratory irritant generated in situ.Ensure scrubber system is active or hood ventilation is maximal during chlorination step.

Experimental Protocol

Stage 1: Preparation of Potassium Anthraquinone-1-Sulfonate

Objective: Selective alpha-sulfonation using oleum.[1]

Reagents
  • Anthraquinone: 50.0 g (0.24 mol)

  • Oleum (20% free

    
    ): 50.0 g (approx. 27 mL)
    
  • Mercury(II) Sulfate: 0.5 g (Catalyst)

  • Potassium Chloride (KCl): saturated solution (for salting out)

Procedure
  • Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer (Teflon or glass paddle), a thermometer, and a reflux condenser protected by a drying tube.

  • Charging: Add the Oleum (20%) to the flask. Add the Mercury(II) sulfate catalyst.

  • Dissolution: Heat the mixture to roughly 50–60°C to ensure catalyst distribution.

  • Addition: Add Anthraquinone slowly to the acid.

  • Reaction: Raise the temperature to 130–140°C . Maintain this temperature for 3 hours.

    • Note: The solution will turn dark. The mercury ensures the sulfonation occurs primarily at the 1-position.[1]

  • Quenching: Cool the reaction mass to ~80°C. Carefully pour the reaction mixture into 500 mL of boiling water contained in a 1 L beaker.

    • Caution: Exothermic reaction. Pour slowly with vigorous stirring.

  • Filtration (Unreacted AQ): Filter the hot solution while it is still near boiling. Unreacted anthraquinone remains insoluble and is removed here. Retain the filtrate (which contains the sulfonic acid).

  • Salt Formation: Add a hot, saturated solution of Potassium Chloride (KCl) (approx. 30 g in minimal water) to the hot filtrate.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath. The potassium salt of anthraquinone-1-sulfonic acid will crystallize as yellowish plates.[1]

  • Isolation: Filter the crystals, wash with a small amount of cold water (to remove acid), and dry at 100°C.

    • Expected Yield: ~45–50 g of potassium anthraquinone-1-sulfonate.[1]

Stage 2: Synthesis of 1-Chloroanthraquinone (Fischer Method)

Objective: Replacement of the sulfonate group with chlorine.[1][3][6]

Reagents
  • Potassium Anthraquinone-1-Sulfonate (from Stage 1): 20.0 g (0.061 mol)[1][7]

  • Hydrochloric Acid (conc. 37%): 85 mL (1.0 mol)

  • Sodium Chlorate (

    
    ): 20.0 g (0.19 mol) dissolved in 100 mL water.[7]
    
  • Water: 500 mL

Procedure
  • Setup: Use a 2 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.

  • Charging: Charge the flask with Potassium Anthraquinone-1-Sulfonate , 500 mL water , and 85 mL concentrated HCl .

  • Heating: Heat the suspension to boiling with stirring. The salt will partially dissolve.

  • Chlorination: Add the Sodium Chlorate solution dropwise via the funnel over a period of 3 hours while maintaining a slow reflux.

    • Mechanism:[1][2][8][3][4][6]

      
      .[3] The nascent chlorine attacks the ipso-position.[1]
      
    • Observation: The yellow precipitate of 1-chloroanthraquinone will begin to form and replace the soluble sulfonate.[1]

  • Completion: After addition is complete, reflux for an additional 1 hour to ensure complete conversion.

  • Workup: Cool the mixture to room temperature. Filter the solid product.[7][9][10][11]

  • Washing: Wash the filter cake thoroughly with hot water (approx. 350 mL) to remove acid and inorganic salts. Test filtrate for neutrality.

  • Drying: Dry the crude product in a vacuum oven at 100°C.

Purification and Analysis

Purification Protocol

The crude product may contain traces of dichloro-derivatives or unreacted sulfonate.[1]

  • Solvent: Toluene or n-Butyl Alcohol.[1]

  • Recrystallization: Dissolve the crude dried solid in boiling toluene (approx. 2 mL per gram of solid). Filter hot if there are insoluble impurities.

  • Crystallization: Cool to room temperature. Collect the yellow needles by filtration.

Analytical Data Table
ParameterSpecificationMethod
Appearance Yellow needlesVisual
Melting Point 161°C – 162.5°CCapillary Method (Corr.)[1][7]
Yield (Overall) ~70–75% (from sulfonate)Gravimetric
Solubility Insoluble in water; Soluble in hot benzene/tolueneSolubility Test
Process Workflow (Graphviz)

Workflowcluster_Stage1Stage 1: Sulfonationcluster_Stage2Stage 2: ChlorinationStartStart: Raw MaterialsStep1Mix Oleum + HgSO4Heat to 50°CStart->Step1Step2Add AnthraquinoneHeat to 140°C (3 hrs)Step1->Step2Step3Quench in Boiling WaterStep2->Step3Step4Filter Hot(Remove unreacted AQ)Step3->Step4Step5Add KCl -> Cool -> Filter(Isolate K-Salt)Step4->Step5Step6Suspend K-Salt in HCl/WaterStep5->Step6Step7Dropwise Add NaClO3Reflux (3 hrs)Step6->Step7Step8Filter Crude 1-Cl-AQStep7->Step8PurifyRecrystallize (Toluene)Step8->PurifyEndPure 1-ChloroanthraquinonePurify->End

Caption: Operational workflow for the two-stage synthesis process.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Stage 1 Insufficient heating or old Oleum (low

).[1]
Ensure temp reaches 135°C; Titrate Oleum to verify >15% free

.
Product mp < 158°C Contamination with 2-chloro isomer.Mercury catalyst was inactive or omitted.[1] Ensure HgSO4 is used. Recrystallize again.
Foaming during Stage 2 Rapid addition of Chlorate.[1]Reduce addition rate of sodium chlorate.[1] Use a defoamer if necessary.
Dark/Tarred Product Charring during sulfonation.Temperature exceeded 150°C. Strictly control oil bath temperature.

References

  • Scott, W. J.; Allen, C. F. H. (1938).[3] "α-Chloroanthraquinone".[1][3][7] Organic Syntheses, 18, 15.

  • Ullmann, F. (1914). Enzyklopädie der Technischen Chemie. "Anthraquinone Derivatives".[3][7][11][12] (Historical foundation for mercury-catalyzed sulfonation).[1]

  • Bien, H. S., et al. (2000).[3] "Anthraquinone Dyes and Intermediates".[3][12] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1]

  • Gokulakrishnan, K., et al. (2014). "Synthesis of 1-Chloroanthraquinone: A Review". Asian Journal of Chemistry.
  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 6723, 1-Chloroanthraquinone".

Application Note: Regioselective Synthesis of o-(o-Chlorobenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers requiring high-purity synthesis of 2-(2-chlorobenzoyl)benzoic acid (also known as o-(o-chlorobenzoyl)benzoic acid).

Unlike the common industrial synthesis of the para-isomer (used for 2-chloroanthraquinone), this protocol focuses on the regioselective synthesis of the ortho-isomer, a critical precursor for 1-chloroanthraquinone and related pharmacophores.

Abstract & Strategic Rationale

The synthesis of o-(o-chlorobenzoyl)benzoic acid presents a specific regiochemical challenge. The classical Friedel-Crafts acylation of chlorobenzene with phthalic anhydride yields predominantly the para-isomer (2-(4-chlorobenzoyl)benzoic acid) due to steric hindrance and the ortho/para directing nature of the chlorine substituent.

To achieve high regioselectivity for the ortho-isomer (2'-chloro), this protocol utilizes a Grignard-mediated nucleophilic addition to phthalic anhydride. This method circumvents the electronic directing effects of the Friedel-Crafts reaction, ensuring the chlorine atom is positioned exclusively at the ortho position of the benzoyl ring.

Key Advantages of this Protocol:

  • Regiocontrol: >95% selectivity for the 2'-chloro isomer.

  • Purity: Avoids difficult separation of o/p isomers common in Friedel-Crafts routes.

  • Scalability: Adaptable from gram-scale to multigram laboratory preparations.

Reaction Mechanism & Pathway

The synthesis proceeds via the formation of o-chlorophenylmagnesium bromide, followed by its nucleophilic attack on one of the carbonyl carbons of phthalic anhydride. The resulting magnesium salt is hydrolyzed to yield the keto-acid.

Mechanistic Diagram (Graphviz)

ReactionMechanism Start1 o-Bromochlorobenzene Grignard o-Chlorophenylmagnesium bromide (Grignard) Start1->Grignard Grignard Formation (Initiation) Start2 Mg / THF Start2->Grignard Intermediate Tetrahedral Intermediate (Ring Opening) Grignard->Intermediate Nucleophilic Attack Phthalic Phthalic Anhydride Phthalic->Intermediate Salt Magnesium Carboxylate Salt Intermediate->Salt Ring Opening Product 2-(2-Chlorobenzoyl) benzoic acid Salt->Product Workup (HCl) Hydrolysis Acid Hydrolysis (H3O+)

Caption: Mechanistic pathway for the Grignard-mediated synthesis of 2-(2-chlorobenzoyl)benzoic acid.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
1-Bromo-2-chlorobenzene 694-80-4≥98%Grignard Precursor
Magnesium Turnings 7439-95-4Grignard GradeMetal Reagent
Phthalic Anhydride 85-44-9≥99%Electrophile
Tetrahydrofuran (THF) 109-99-9AnhydrousSolvent
Iodine (Crystal) 7553-56-2ACS ReagentInitiator
Hydrochloric Acid (HCl) 7647-01-037% & 1MHydrolysis/Workup
Toluene 108-88-3ACS ReagentRecrystallization
Equipment
  • Reaction Vessel: 3-neck Round Bottom Flask (250 mL or 500 mL) oven-dried.

  • Condenser: Reflux condenser with CaCl₂ drying tube or N₂ line.

  • Addition Funnel: Pressure-equalizing dropping funnel.

  • Inert Atmosphere: Nitrogen or Argon gas supply.

  • Stirring: Magnetic stirrer with hotplate.

Experimental Protocol

Phase 1: Preparation of o-Chlorophenylmagnesium Bromide

Critical Step: Moisture exclusion is paramount. Flame-dry all glassware under vacuum and purge with N₂.

  • Setup: Assemble the 3-neck flask with the reflux condenser, addition funnel, and N₂ inlet.

  • Activation: Add Magnesium turnings (1.1 eq) and a single crystal of Iodine to the flask. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Initiation:

    • Dissolve 1-bromo-2-chlorobenzene (1.0 eq) in anhydrous THF (concentration ~1 M).

    • Add 5-10% of this solution to the Mg turnings.

    • Observation: Turbidity and mild exotherm indicate initiation. If not, heat gently to 40°C.

  • Propagation: Once initiated, add the remaining bromide solution dropwise over 30–45 minutes. Maintain a gentle reflux driven by the reaction's exotherm.

  • Completion: After addition, reflux externally (oil bath at 65°C) for 1 hour to ensure complete consumption of the bromide. The solution should be a dark grey/brown turbid liquid.

Phase 2: Coupling with Phthalic Anhydride
  • Preparation of Electrophile: In a separate dry flask, dissolve Phthalic Anhydride (0.9 eq) in anhydrous THF.

    • Note: Using a slight deficit of anhydride ensures the Grignard is not the limiting reagent, though a 1:1 ratio is also acceptable.

  • Addition: Cool the Grignard solution to 0°C (ice bath). Slowly add the phthalic anhydride solution via cannula or addition funnel over 30 minutes.

    • Expert Insight: Low temperature prevents double addition (formation of the di-substituted alcohol). The formation of the carboxylate salt (after the first addition) also sterically protects the ketone from further attack.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. A thick precipitate (magnesium salt) may form.

Phase 3: Hydrolysis & Workup
  • Quenching: Cool the mixture to 0°C. Slowly add ice-cold 1M HCl until the pH is acidic (pH < 2) and all solids dissolve.

  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3x) .

  • Acid-Base Purification (Critical for Purity):

    • Combine organic layers.[1][2][3]

    • Extract with 10% Na₂CO₃ or NaOH (aq). The product (carboxylic acid) will move to the aqueous phase; neutral impurities (unreacted bromide, biaryls) remain in the organic phase.

    • Discard the organic phase.

    • Acidify the aqueous phase with Conc.[4] HCl to pH 1.[5] The product will precipitate as a white/off-white solid.

  • Filtration: Collect the solid by vacuum filtration and wash with cold water.[3][4][6]

Phase 4: Crystallization
  • Solvent: Recrystallize the crude solid from Toluene or dilute Acetic Acid .

  • Procedure: Dissolve in minimum hot solvent, filter while hot (to remove inorganic salts), and cool slowly to 4°C.

  • Drying: Dry under vacuum at 50°C for 6 hours.

Characterization & Quality Control

TestExpected ResultNotes
Appearance White to off-white crystalline powderYellowing indicates impurities (likely biaryls).
Melting Point 138–142°C (approx.)Distinct from para-isomer (148–150°C).
IR Spectroscopy 1680 cm⁻¹ (Acid C=O)1660 cm⁻¹ (Ketone C=O)Broad O-H stretch at 2500-3000 cm⁻¹.
¹H NMR (DMSO-d₆) δ 13.0 (s, 1H, COOH)δ 7.3–8.0 (m, 8H, Ar-H)Check for absence of aliphatic peaks (solvent).
HPLC >98% PurityMobile Phase: Acetonitrile/Water (0.1% TFA).

Expert Insight - Isomer Differentiation: The ortho-isomer (product) can be distinguished from the para-isomer by the splitting pattern of the chlorobenzoyl ring protons in ¹H NMR. The para-isomer shows a characteristic AA'BB' system (two doublets), whereas the ortho-isomer shows a complex ABCD multiplet pattern due to the lack of symmetry.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Moisture in Grignard reaction.Re-dry THF over Na/Benzophenone; flame-dry glassware.
Double Addition Temperature too high during addition.Ensure addition is performed at 0°C; add anhydride to Grignard slowly.
Impurity (Biaryl) Wurtz coupling during Grignard prep.Add bromide solution more slowly; use dilute conditions.
Oiling out Incomplete hydrolysis.Ensure pH < 2 during workup; stir longer with acid.

Safety & Compliance

  • Grignard Reagents: Highly reactive with water. Fire hazard. Keep a Class D fire extinguisher nearby.

  • 1-Bromo-2-chlorobenzene: Irritant.[7] Avoid inhalation.

  • Phthalic Anhydride: Respiratory sensitizer. Use a fume hood.

  • Waste Disposal: Neutralize aqueous waste. Dispose of halogenated organic waste in designated containers.

References

  • Friedel-Crafts vs. Grignard Selectivity: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Discusses directing effects in electrophilic aromatic substitution vs. nucleophilic addition).
  • Grignard Reaction with Anhydrides: Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Classic reference for Grignard additions to cyclic anhydrides).
  • Synthesis of Anthraquinone Precursors: Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill. (Industrial context for benzoylbenzoic acid synthesis).
  • Physical Properties & CAS Data

    • Benzoic acid, 2-(2-chlorobenzoyl)- (CAS 5543-24-8) .[7][8] National Institute of Standards and Technology (NIST) WebBook. [Link]

  • Alternative Friedel-Crafts Methodology (Comparison)

    • Organic Syntheses, Coll.[2][9][10] Vol. 1, p. 517 (1941). o-Benzoylbenzoic Acid .[11] (Standard protocol for the parent compound, highlighting the method adapted for chloro-derivatives). [Link]

Sources

Precision Cyclization Protocols: Acid-Catalyzed Synthesis of Anthraquinones from 2-Benzoylbenzoic Acids

[1]

Executive Summary & Scientific Rationale

The intramolecular cyclization of 2-benzoylbenzoic acid (2-BBA) derivatives to form anthraquinones is a cornerstone reaction in the synthesis of pharmacophores (e.g., doxorubicin analogs) and industrial dyes.[1] While conceptually simple—a Friedel-Crafts acylation—the process is fraught with competing thermodynamic and kinetic factors.

Successful execution requires navigating three critical challenges:

  • Acylium Ion Generation: Efficient dehydration of the carboxylic acid requires superacidic conditions.

  • Regioselectivity: Avoiding sulfonation of the activated aromatic rings when using sulfuric acid.

  • Viscosity & Mass Transfer: Managing the rheology of polyphosphoric acid (PPA) or ensuring solubility in Eaton’s reagent.

This guide moves beyond generic textbook descriptions, offering optimized protocols for Sulfuric Acid (Thermodynamic Control) , Polyphosphoric Acid (Kinetic/Substrate Control) , and Eaton’s Reagent (Modern/Mild Control) .

Mechanistic Foundation

The reaction proceeds via an intramolecular electrophilic aromatic substitution. The carboxylic acid is protonated to form an acylium ion (or a mixed anhydride in PPA), which attacks the benzenoid ring.

Figure 1: Reaction Mechanism Pathway

GStart2-BenzoylbenzoicAcidProtonationProtonation(Oxonium Ion)Start->Protonation+ H⁺DehydrationDehydration(-H₂O)Protonation->DehydrationAcyliumAcylium IonIntermediateDehydration->AcyliumAttackElectrophilicAttackAcylium->AttackSigmaSigma Complex(Arenium Ion)Attack->SigmaAromatizationRe-aromatization(-H⁺)Sigma->AromatizationProduct9,10-AnthraquinoneAromatization->Product

Caption: Step-wise mechanistic flow from precursor activation to final aromatic stabilization.

Critical Decision Matrix: Reagent Selection

Selection of the dehydrating agent dictates the impurity profile and yield. Use the table below to select the appropriate protocol for your substrate.

ParameterProtocol A: Sulfuric Acid / Oleum Protocol B: Polyphosphoric Acid (PPA) Protocol C: Eaton's Reagent
Primary Use Case Large-scale, robust substrates (unsubstituted).Acid-sensitive or electron-rich substrates.Small-scale, high-value discovery chemistry.
Reaction Temp 100°C – 150°C120°C – 140°CAmbient – 80°C
Key Risk Sulfonation: High risk of forming sulfonated byproducts (e.g., 2,7-AQDS).Viscosity: Poor stirring leads to local overheating/charring.Cost: Reagent is more expensive than

or PPA.
Workup Ice quench + Filtration.Ice quench (slow dissolution) + Extraction.Aqueous quench + Extraction.[2]
Green Score Low (Corrosive waste,

fumes).
Medium (Phosphate waste).High (Methanesulfonic acid is biodegradable).

Detailed Experimental Protocols

Protocol A: The "Hayward" Method (Concentrated /Oleum)

Best for: Unsubstituted 2-benzoylbenzoic acid and deactivated derivatives.

Safety Warning: Oleum releases

  • Preparation:

    • Charge a 3-neck round-bottom flask with 50 mL Fuming Sulfuric Acid (20% Oleum) .

    • Note: If the substrate is highly activated (e.g., methoxy-substituted), use 98% Conc.

      
       instead of Oleum to prevent sulfonation.
      
  • Addition:

    • Heat the acid to 100°C .

    • Add 10.0 g (44 mmol) of 2-benzoylbenzoic acid in small portions over 20 minutes.

    • Rationale: Adding solid to hot acid prevents the accumulation of unreacted material that can cause a runaway exotherm.

  • Reaction:

    • Increase temperature to 120°C and hold for 1-2 hours .

    • Monitor: The solution will turn from red/orange to a deep olive/brown.

  • Quench & Isolation:

    • Cool the mixture to room temperature.

    • Pour the reaction mass slowly onto 300 g of crushed ice with vigorous stirring.

    • Observation: A precipitate (crude anthraquinone) will form immediately.

  • Purification (The Base Wash):

    • Filter the solid.[1][3][4]

    • Resuspend the wet cake in 100 mL of 10% NaOH solution and boil for 5 minutes.

    • Why? This converts unreacted starting material (carboxylic acid) into the soluble sodium salt, while the neutral anthraquinone remains insoluble.

    • Filter hot, wash with water until neutral, and dry.

Protocol B: The Polyphosphoric Acid (PPA) Method

Best for: Substrates prone to sulfonation or rearrangement.

  • Preparation:

    • Use a reactor with a high-torque mechanical stirrer . Magnetic stirring is insufficient for PPA.

    • Charge 100 g of PPA (83-85%

      
       content).
      
  • Reaction:

    • Heat PPA to 80°C (it becomes fluid enough to stir).

    • Add 10.0 g of substrate .

    • Ramp temperature to 130°C and stir for 2-4 hours .

  • Workup (The Challenge):

    • Cool to 80°C.

    • Pour the syrup slowly into 500 mL of ice water .

    • Tip: PPA hydrolysis is slow. Stir the aqueous slurry for at least 1 hour to ensure all PPA is hydrolyzed before filtration.

    • Collect the solid by filtration.[1][3][4]

Protocol C: Eaton's Reagent ( in )

Best for: Discovery chemistry, mild conditions, easy workup.

  • Preparation:

    • In a dry flask under

      
      , dissolve 1.0 g of substrate  in 10 mL of Eaton's Reagent .
      
  • Reaction:

    • Stir at Room Temperature for 4 hours.

    • If TLC shows incomplete conversion, heat to 60°C .

  • Isolation:

    • Pour into 50 mL water .

    • Extract with Dichloromethane (DCM) or Ethyl Acetate .

    • Wash organic layer with Sat.

      
       (to remove acid) and Brine.
      
    • Dry over

      
       and concentrate.
      

Quality Control & Troubleshooting

Analytical Endpoints
  • TLC: Mobile phase Hexane:Ethyl Acetate (8:2). Anthraquinones are less polar than the starting keto-acids.

  • Melting Point: Pure Anthraquinone melts at 284-286°C .

  • NMR: Disappearance of the carboxylic acid proton (

    
     ppm) and downfield shift of aromatic protons adjacent to the new carbonyl.
    
Workflow Logic Diagram

QCStartCrude ProductIsolatedCheckCheck Solubilityin 10% NaOHStart->CheckSolubleSoluble?(Unreacted Acid)Check->SolubleYesInsolubleInsoluble?(Neutral Product)Check->InsolubleNoReprocessReprocess:Increase Temp/TimeSoluble->ReprocessFinalRecrystallize(Acetic Acid or Toluene)Insoluble->Final

Caption: QC decision tree for distinguishing product from unreacted starting material.

References

  • Organic Syntheses , Coll.[5][6][7] Vol. 1, p. 353 (1941); Vol. 4, p. 3 (1925). Anthraquinone.[1][4][5][7][8][9][10] Available at: [Link]

  • Organic Syntheses , Coll. Vol. 3, p. 573 (1955). Potassium Anthraquinone-alpha-sulfonate (Demonstrates sulfonation risk). Available at: [Link]

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid.[2] A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. Available at: [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.

Conditions for synthesizing 2-(2-chlorobenzoyl)benzoic acid from phthalic anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 2-(2-Chlorobenzoyl)benzoic Acid

Abstract & Strategic Overview

The synthesis of 2-(2-chlorobenzoyl)benzoic acid presents a distinct regiochemical challenge. While the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride is the industrial standard for benzoylbenzoic acid derivatives, it predominantly yields the para-isomer (2-(4-chlorobenzoyl)benzoic acid) due to the steric hindrance of the ortho position and the directing effects of the chlorine atom.

To synthesize the 2-(2-chlorobenzoyl) isomer (where the ketone linkage is ortho to the chlorine atom on the pendant ring), a Grignard-mediated nucleophilic addition is the required protocol. This approach bypasses the electrophilic aromatic substitution rules that favor the para product, allowing for the precise installation of the ortho-substituted ring.

This guide details the Grignard protocol as the primary method for the target molecule, while contrasting it with the Friedel-Crafts route to ensure the researcher avoids the common regiochemical pitfall.

Part 1: Critical Reaction Pathways & Regioselectivity

The choice of synthetic route dictates the isomer obtained. The diagram below illustrates the divergence between the Friedel-Crafts and Grignard pathways.

G PA Phthalic Anhydride FC_Cond Friedel-Crafts Conditions (Chlorobenzene + AlCl3, Heat) PA->FC_Cond + Chlorobenzene Grig_Cond Nucleophilic Addition (THF/Toluene, 0°C) PA->Grig_Cond + Substrate Para_Prod 2-(4-Chlorobenzoyl)benzoic acid (MAJOR PRODUCT - Undesired) FC_Cond->Para_Prod Electrophilic Subst. Grig_Reag 2-Chlorophenylmagnesium Bromide (Grignard Reagent) Grig_Reag->Grig_Cond Ortho_Prod 2-(2-Chlorobenzoyl)benzoic acid (TARGET PRODUCT) Grig_Cond->Ortho_Prod Controlled Addition

Figure 1: Divergent synthetic pathways. The Friedel-Crafts route yields the para-isomer, while the Grignard route affords the target ortho-isomer.

Part 2: Detailed Experimental Protocol (Grignard Route)

Objective: Synthesis of 2-(2-chlorobenzoyl)benzoic acid via the addition of 2-chlorophenylmagnesium bromide to phthalic anhydride.

Mechanism & Rationale

The reaction relies on the formation of a magnesium carboxylate intermediate. Upon the initial attack of the Grignard reagent on one carbonyl of the anhydride, the ring opens to form a carboxylate salt (


). The negative charge on the carboxylate reduces the electrophilicity of the adjacent ketone carbonyl, preventing the addition of a second equivalent of Grignard reagent (which would lead to the phthalide/diol byproduct).
Reagents & Materials
ReagentEquiv.[1][2]RoleSpecification
1-Bromo-2-chlorobenzene 1.05Nucleophile Precursor>98%, Dry
Magnesium Turnings 1.15Grignard FormationFreshly crushed/activated
Phthalic Anhydride 1.00ElectrophileSublimed/Recrystallized
THF (Tetrahydrofuran) SolventReaction MediumAnhydrous, inhibitor-free
Toluene Co-solventSolubilityAnhydrous
Iodine (

)
TraceInitiatorCrystal
Step-by-Step Protocol

1. Preparation of 2-Chlorophenylmagnesium Bromide

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (

    
     or Ar).[3]
    
  • Activation: Add Magnesium turnings (1.15 eq) and a single crystal of Iodine. Dry stir for 5 minutes.

  • Initiation: Add just enough anhydrous THF to cover the Mg. Add ~5% of the total volume of 1-bromo-2-chlorobenzene (dissolved in THF). Heat gently with a heat gun until the solution becomes turbid/colorless and reflux begins (indicating initiation).

  • Addition: Dropwise add the remaining 1-bromo-2-chlorobenzene solution over 30–45 minutes. Maintain a gentle spontaneous reflux.

  • Completion: Once addition is complete, reflux externally (oil bath at 65°C) for 1 hour to ensure complete conversion. Cool to Room Temperature (RT).

2. Controlled Addition to Phthalic Anhydride

  • Substrate Prep: In a separate flame-dried flask, dissolve Phthalic Anhydride (1.0 eq) in a mixture of anhydrous THF and Toluene (1:1 ratio). Toluene helps solubilize the anhydride and increases the boiling point if higher temp is needed later, but THF is essential for the Grignard.

  • Temperature Control: Cool the Phthalic Anhydride solution to 0°C using an ice bath. Note: Low temperature minimizes the risk of double-addition.

  • Cannulation: Transfer the prepared Grignard reagent slowly via cannula (or pressure-equalizing dropping funnel) into the cold Phthalic Anhydride solution over 45 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 3–4 hours. A thick precipitate (the magnesium salt of the product) typically forms.

3. Workup & Isolation

  • Quench: Cool the mixture back to 0°C. Slowly quench with 10% HCl (aq) until the pH is acidic (pH < 2). This hydrolyzes the Mg-salt to the free keto-acid.

  • Extraction: The solid precipitate may dissolve into the organic layer, or an oil may separate. Extract the aqueous layer with Ethyl Acetate (3x).

  • Base Extraction (Purification Trick): Combine organic layers and extract with 10%

    
     or NaOH . The product (a carboxylic acid) will move to the aqueous phase, while non-acidic byproducts (e.g., biaryls from Grignard coupling) remain in the organic phase.
    
  • Precipitation: Separate the basic aqueous layer and carefully acidify with Conc.[4] HCl. The target 2-(2-chlorobenzoyl)benzoic acid will precipitate as a white/off-white solid.

  • Filtration: Filter the solid, wash with cold water, and dry.

4. Recrystallization

  • Recrystallize from Toluene or Dilute Ethanol (aq) to obtain high-purity crystals.

  • Expected Melting Point: ~105–108°C (Verify with specific literature value for the ortho-chloro isomer, as it differs from the para isomer's 148°C).

Part 3: Comparative Analysis (Why Friedel-Crafts Fails)

Researchers often attempt the Friedel-Crafts acylation due to reagent availability. It is crucial to understand why this fails for the ortho target.

FeatureFriedel-Crafts RouteGrignard Route
Reactants Chlorobenzene + Phthalic Anhydride +

2-Chlorophenyl MgBr + Phthalic Anhydride
Mechanism Electrophilic Aromatic Substitution (EAS)Nucleophilic Acyl Substitution
Major Product 2-(4-chlorobenzoyl)benzoic acid (Para)2-(2-chlorobenzoyl)benzoic acid (Ortho)
Reasoning The Cl atom is ortho/para directing but steric hindrance from the bulky anhydride electrophile strongly favors the para position.[3]The position is pre-determined by the C-Mg bond location on the starting bromide.

Warning: If you find literature claiming high yields of the ortho isomer via Friedel-Crafts with


, verify the analytical data carefully. Such claims often misidentify the product or rely on very specific, non-standard zeolite catalysts.

Part 4: Troubleshooting & Optimization

  • Double Addition (Phthalide Formation):

    • Symptom:[1][3][4][5][6][7][8] Isolation of a lactone or diol instead of the keto-acid.

    • Fix: Ensure the temperature is kept low (0°C) during addition. Ensure Phthalic Anhydride is in slight excess (1.05 eq) relative to the Grignard to ensure no free Grignard remains to attack the product.

  • Grignard Initiation Failure:

    • Symptom:[1][3][4][5][6][7][8] No exotherm, Mg remains unreacted.

    • Fix: Use "Dry Stir" activation. Add a drop of 1,2-dibromoethane (entrainment method) if Iodine fails. Ensure THF is strictly anhydrous (distilled over Na/Benzophenone).

  • Purification Difficulties:

    • Symptom:[1][3][4][5][6][7][8] Sticky solid or oil.

    • Fix: Utilize the Acid-Base extraction method described in Step 3.[9] This is highly effective for separating the keto-acid from neutral organic impurities.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Rubidge, C. R., & Qua, N. C. "Friedel-Crafts Reaction with Phthalic Anhydride." Journal of the American Chemical Society, 36(4), 732–737. Link (Establishes the para-selectivity of the Friedel-Crafts route).

  • Org. Synth. 1928, 8, 32. "o-Benzoylbenzoic Acid". Link (General procedure for Friedel-Crafts acylation of benzene derivatives).

  • Kharasch, M. S., & Reinmuth, O.Grignard Reactions of Nonmetallic Substances. Prentice-Hall, 1954. (Comprehensive review of Grignard additions to anhydrides preventing double addition).
  • BenchChem Technical Support. "Friedel-Crafts Acylation of Chlorobenzene - Isomer Ratios". Link (Confirmation of steric hindrance favoring para-isomer in FC reactions).

Sources

Isolation of 2-(2-chlorobenzoyl)benzoic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Isolation and Purification Strategies for 2-(2-Chlorobenzoyl)benzoic Acid

Introduction & Scientific Context

2-(2-chlorobenzoyl)benzoic acid (CBBA) and its isomers are critical intermediates in the synthesis of anthraquinone derivatives and diuretic pharmaceuticals (e.g., Chlorthalidone precursors). While the para-isomer (4-chlorobenzoyl) is the dominant product of standard Friedel-Crafts acylation between chlorobenzene and phthalic anhydride, the ortho-isomer (2-chlorobenzoyl) presents unique isolation challenges due to steric hindrance and solubility profiles.

This guide details a robust protocol for isolating 2-(2-chlorobenzoyl)benzoic acid from crude reaction mixtures. The methodology focuses on the efficient hydrolysis of the aluminum chloride complex, the management of biphasic systems, and the "pH-Swing" purification technique that separates the target keto-acid from neutral organic impurities and inorganic salts.

Physicochemical Basis of Isolation

To design a self-validating protocol, one must understand the species present in the reaction mixture:

  • The Target (CBBA): A keto-acid capable of existing in equilibrium between its open chain form and a pseudo-acid (lactol) cyclic form. It is soluble in aqueous alkali (forming a salt) but insoluble in acidic aqueous media.

  • The Impurities:

    • Unreacted Phthalic Anhydride: Hydrolyzes to phthalic acid (highly water-soluble in hot water).

    • Chlorobenzene (Solvent/Reactant):[1] Immiscible with water; requires steam distillation or phase separation.

    • Aluminum Salts:[2] Form a gelatinous Al(OH)₃ precipitate upon quenching, which can trap the product (emulsion formation).

    • Isomeric Byproducts: The para-isomer (if present) often has higher crystallinity and lower solubility in non-polar solvents compared to the ortho-isomer.

The Strategy:

  • Quench: Exothermic hydrolysis of the Lewis acid complex.

  • Steam Distillation: Efficient removal of the chlorobenzene solvent and volatile organics.

  • Alkaline Dissolution: solubilizing the CBBA as a sodium salt while precipitating inorganic aluminum residues (if not fully removed) or filtering off neutral tars.

  • Acidification: Controlled precipitation of the purified acid.

Experimental Protocol

Phase A: Quenching and Solvent Stripping

Objective: Safely destroy the AlCl₃ complex and remove the organic solvent (Chlorobenzene).

  • Preparation of Quench Solution: In a separate reactor, prepare a solution of dilute HCl (10% v/v) chilled to 0–5°C. The volume should be approximately 2.5x the volume of the reaction mixture.

    • Why? Acidic quenching prevents the immediate precipitation of voluminous Al(OH)₃, keeping aluminum in solution as Al³⁺.

  • Controlled Addition: Slowly pour the reaction mixture into the quench solution with vigorous agitation. Maintain temperature <60°C to prevent decarboxylation or tar formation.

  • Steam Distillation: Transfer the biphasic mixture to a steam distillation setup. Pass live steam through the mixture until the distillate runs clear (no oily droplets of chlorobenzene).

    • Checkpoint: The pot temperature will rise to ~100°C. The residue should be a granular solid or a heavy oil suspended in the aqueous acid phase.

Phase B: The pH-Swing Purification

Objective: Separate the target acid from neutral impurities and inorganic salts.

  • Filtration (Crude): Cool the aqueous residue from Phase A to 20°C. Filter the crude solid. Wash with cold water to remove bulk aluminum salts and phthalic acid.

  • Basification: Transfer the wet cake to a beaker. Add 10% Na₂CO₃ (Sodium Carbonate) solution until pH 9–10 is reached. Heat to 80°C.

    • Mechanism:[3][4]

      
      .
      
    • Observation: The product dissolves.[2][5][6] Any unreacted tars or neutral isomers (e.g., chlorobenzophenones formed by double decarboxylation, though rare) will remain undissolved.

  • Clarification: Add activated carbon (5% w/w relative to crude mass) to the hot alkaline solution. Stir for 30 minutes, then filter hot through a Celite pad.

    • Result: A clear, amber-colored filtrate containing the CBBA sodium salt.

  • Acidification & Precipitation:

    • Cool the filtrate to 10–15°C.

    • Slowly add concentrated HCl dropwise with stirring until pH < 2.

    • Critical Step: The product will precipitate as a white to off-white solid.[1] Ensure slow addition to promote crystal growth over amorphous crashing.

Phase C: Final Purification (Recrystallization)

Objective: Remove isomeric impurities (e.g., traces of 4-chlorobenzoyl isomer) and trace phthalic acid.

  • Solvent Choice: Toluene or dilute Acetic Acid (30%).

    • Note: The ortho-isomer (2-chloro) is generally more soluble in toluene than the para-isomer. If the ortho-isomer is the target, recrystallization from a solvent where it is less soluble (like aqueous ethanol or acetic acid) is preferred to drive recovery.

  • Procedure: Dissolve the dried cake in the minimum amount of boiling solvent. Allow to cool slowly to room temperature, then chill to 4°C.

  • Isolation: Filter the crystals, wash with cold solvent, and dry under vacuum at 60°C.

Quantitative Data Summary

ParameterSpecificationNotes
Crude Yield 85–92%Based on limiting reagent (Phthalic Anhydride).
Purified Yield 70–80%Losses primarily due to mother liquor solubility.
Melting Point 100–105°C (Hydrate)126–128°C (Anhydrous)Ortho-isomer MP is distinct from Para (148°C).
HPLC Purity >98.5%Major impurity: Phthalic acid (<0.5%).
Solubility Soluble in EtOH, Acetone, Benzene.Insoluble in water.Solubility increases drastically in alkaline water.

Process Visualization (Workflow)

The following diagram illustrates the logical flow of the isolation process, highlighting the critical phase changes and separation points.

IsolationWorkflow ReactionMix Reaction Mixture (AlCl3 Complex + Solvent) Quench Acidic Quench (Ice/HCl) ReactionMix->Quench Hydrolysis SteamDist Steam Distillation (Remove Chlorobenzene) Quench->SteamDist Phase Sep CrudeSolid Crude Solid Residue SteamDist->CrudeSolid Residue Basification Basification (Na2CO3) Dissolve Target CrudeSolid->Basification pH > 9 Filtration Filtration (Remove Tars/Insolubles) Basification->Filtration Hot Filter Acidification Acidification (HCl) Precipitate Product Filtration->Acidification Filtrate (pH < 2) Recryst Recrystallization (Toluene/Acetic Acid) Acidification->Recryst Dry Solid FinalProduct Pure 2-(2-chlorobenzoyl) benzoic acid Recryst->FinalProduct Polishing

Caption: Step-by-step isolation workflow for 2-(2-chlorobenzoyl)benzoic acid, emphasizing the pH-swing purification strategy.

Troubleshooting & Critical Control Points

  • Emulsion Formation: If the post-quench mixture forms a stable emulsion, the addition of a small amount of surfactant or filtration through a Celite bed can break it. However, proper steam distillation usually prevents this by removing the organic phase entirely before filtration.

  • Isomer Contamination: If the melting point is elevated (>130°C), the sample is likely contaminated with the para-isomer (2-(4-chlorobenzoyl)benzoic acid).

    • Remediation:[3][6] Recrystallize from Benzene or Toluene. The para-isomer is significantly less soluble in cold benzene and will crystallize out first; the ortho-isomer (target) remains in the mother liquor and can be recovered by concentration [1].

  • Lactol Formation: Be aware that in solution, the ortho-isomer exists in equilibrium with the cyclic lactol form (3-hydroxy-3-(2-chlorophenyl)phthalide). This does not affect the isolation but can complicate NMR interpretation [2].

References

  • Synthesis and Isomer Separation

    • Title: Synthesis of 2-(4-Chlorobenzoyl)
    • Source: PrepChem.com
    • URL:[Link]

  • Solubility & Physical Properties

    • Title: 2-(4-Chlorobenzoyl)
    • Source: PubChem (N
    • URL:[Link]

  • Title: Preparation of o-benzoylbenzoic acid derivatives (Patent US3072677A).
  • General Workup Procedures

    • Title: Application Notes: Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation.[2][7]

    • Source: BenchChem[2][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2-chlorobenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the synthesis of 2-(2-chlorobenzoyl)benzoic acid. The primary synthetic route discussed is the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride, a robust but nuanced reaction. This document offers solutions to common challenges, explains the chemical principles behind experimental choices, and provides a framework for optimizing reaction yield and purity.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Category 1: Low or No Product Yield

Question 1: My reaction has a very low yield, or it failed completely. What are the most likely causes?

Answer: Low or non-existent yield in this Friedel-Crafts acylation is a common issue that can almost always be traced back to one of three areas: catalyst integrity, reactant stoichiometry, or substrate reactivity.

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any trace of water in your reagents, solvent, or glassware will react with and deactivate the AlCl₃, halting the reaction. It is imperative to maintain strictly anhydrous conditions.

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations require a stoichiometric excess of the Lewis acid. This is because the AlCl₃ complexes not only with the carbonyl groups of the phthalic anhydride reactant but also with the carbonyl and carboxylic acid groups of the ketone product.[1][3] This complexation effectively removes the catalyst from the reaction cycle. A molar ratio of at least 2:1 (AlCl₃ to phthalic anhydride) is typically required.[4]

  • Deactivated Aromatic Substrate: Chlorobenzene is an electron-deactivated ring due to the inductive effect of the chlorine atom, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to benzene.[2][5] This inherent low reactivity necessitates carefully optimized conditions and a highly active catalytic system to proceed efficiently.

Workflow for Troubleshooting Low Yield

LowYield_Workflow start Low or No Yield Observed check_catalyst 1. Verify Catalyst Integrity & Stoichiometry start->check_catalyst sol_catalyst_anhydrous Use freshly opened, anhydrous AlCl₃. Flame-dry all glassware. check_catalyst->sol_catalyst_anhydrous sol_catalyst_stoich Ensure >2 molar equivalents of AlCl₃ are used relative to phthalic anhydride. check_catalyst->sol_catalyst_stoich check_conditions 2. Assess Reaction Conditions sol_conditions_time Monitor reaction by TLC. Increase reaction time or temperature if sluggish. check_conditions->sol_conditions_time check_workup 3. Review Workup & Purification sol_workup_ph Ensure complete hydrolysis of Al-complex with ice/acid. Adjust pH to fully precipitate product. check_workup->sol_workup_ph sol_catalyst_anhydrous->check_conditions sol_catalyst_stoich->check_conditions sol_conditions_time->check_workup end_node Yield Optimized sol_workup_ph->end_node

Caption: A logical workflow for diagnosing and resolving low product yield.

Category 2: Isomer Control and Side Reactions

Question 2: I am obtaining a mixture of isomers, primarily the 2-(4-chlorobenzoyl)benzoic acid alongside my desired 2-(2-chlorobenzoyl)benzoic acid. How can I improve the regioselectivity for the ortho product?

Answer: The chlorine substituent on the benzene ring is an ortho-, para-directing group. While electronic factors might slightly favor para-substitution, the formation of the ortho-isomer is significant and often desired. Several factors influence this ratio:

  • Reaction Temperature: Lower reaction temperatures generally provide greater selectivity. In many Friedel-Crafts acylations, lower temperatures favor the sterically less hindered para product, which is the thermodynamic product.[2] However, for this specific reaction, some literature suggests the ortho isomer is the major product.[6] It is crucial to maintain consistent and controlled low temperatures (e.g., 0-5 °C) during the initial addition of the catalyst to maximize selectivity.

  • Solvent Choice: Non-polar solvents like carbon disulfide or nitrobenzene are often used. The choice of solvent can influence the isomer ratio by altering the solvation of the transition state. Experimenting with different anhydrous, non-reactive solvents may be necessary to optimize for the desired isomer.[2]

  • Catalyst Choice: While AlCl₃ is standard, other Lewis acids like ferric chloride (FeCl₃) or zinc oxide (ZnO) can be employed.[2][7] Different catalysts can exhibit different steric requirements and Lewis acidity, potentially altering the ortho/para ratio.

Question 3: Besides isomeric products, what other side reactions should I be aware of?

Answer: A potential side reaction involves the reaction of the initial product with another molecule of chlorobenzene, though this is less common in acylation than alkylation because the acyl group deactivates the product ring to further substitution.[8][9] More significant is the potential for incomplete reaction, leaving unreacted starting materials that complicate purification.

Category 3: Product Purification

Question 4: My crude product is a persistent oil or a gummy solid that is difficult to handle and purify. What is the best way to isolate a clean, solid product?

Answer: This is a very common issue, often arising from an incomplete workup or residual solvent.[3]

  • Effective Workup is Crucial: The reaction creates a large, viscous complex of the product with aluminum chloride.[10] This complex must be thoroughly hydrolyzed. The standard procedure is to carefully and slowly pour the entire reaction mixture onto a large volume of crushed ice containing concentrated hydrochloric acid.[2][11] This exothermic process must be done with cooling to prevent side reactions.

  • Inducing Crystallization: The hydrolyzed product may initially separate as an oil. Vigorous stirring of the acidic aqueous mixture, sometimes for an extended period, is often required to induce crystallization.[3] Scratching the inside of the flask with a glass rod at the oil-liquid interface can also initiate solidification.

  • Recrystallization: Once a solid is obtained, recrystallization is the primary method of purification. Benzene has been reported as an effective solvent for obtaining high-purity crystals.[11] Alternatively, a mixed solvent system like ethanol/water can be used.[12]

Reaction Mechanism and Key Parameters

The synthesis proceeds via a classic electrophilic aromatic substitution (EAS) mechanism known as the Friedel-Crafts Acylation.[13][14]

Reaction_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Workup Phthalic\nAnhydride Phthalic Anhydride Complex Complex Phthalic\nAnhydride->Complex + AlCl₃ Acylium Ion Acylium Ion Complex->Acylium Ion - AlCl₄⁻ Sigma Complex\n(ortho) Sigma Complex (ortho) Acylium Ion->Sigma Complex\n(ortho) + Chlorobenzene Sigma Complex\n(para) Sigma Complex (para) Acylium Ion->Sigma Complex\n(para) + Chlorobenzene Product-AlCl₃\nComplex Product-AlCl₃ Complex Sigma Complex\n(ortho)->Product-AlCl₃\nComplex - H⁺ Final Product\n(ortho-isomer) Final Product (ortho-isomer) Product-AlCl₃\nComplex->Final Product\n(ortho-isomer) + H₂O/H⁺ (Workup)

Caption: The three key stages of the Friedel-Crafts acylation mechanism.

Table 1: Critical Reaction Parameters and Their Impact
ParameterRecommended SpecificationRationale & Impact on Yield/Purity
Catalyst Anhydrous AlCl₃, >2 molar equivalentsStoichiometric amounts are required to drive the reaction to completion as the catalyst complexes with the product. Moisture deactivates the catalyst entirely.[1][3]
Substrates Phthalic Anhydride, ChlorobenzeneChlorobenzene is a deactivated ring, requiring a potent Lewis acid. Phthalic anhydride serves as the acylating agent.[2][6]
Solvent Anhydrous, non-polar (e.g., CS₂, nitrobenzene)The solvent must be inert to Friedel-Crafts conditions and dry. Solvent polarity can influence isomer ratios.[2]
Temperature 0-5 °C for addition, then moderate heat (e.g., reflux)Initial low temperature is critical for controlling the exotherm and selectivity. Subsequent heating may be needed to ensure the reaction goes to completion.[2][11]
Reaction Time 1-4 hours (monitor by TLC)Insufficient time leads to incomplete conversion. Reaction progress should be monitored to determine the endpoint.[2]
Workup Quench on ice/conc. HClEssential for breaking down the stable aluminum-product complex and precipitating the free carboxylic acid product.[3][11]

Detailed Experimental Protocol

This protocol provides a representative method for the synthesis of 2-(2-chlorobenzoyl)benzoic acid.

Materials:

  • Phthalic Anhydride (1.0 eq)

  • Chlorobenzene (serves as reactant and solvent)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.4 eq)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Benzene (for recrystallization)

Procedure:

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube filled with calcium chloride. Ensure all glassware is meticulously flame-dried under an inert atmosphere (e.g., nitrogen or argon) and allowed to cool.

  • Reactant Charging: To the flask, add phthalic anhydride (e.g., 0.2 mol, 30 g) and an excess of dry chlorobenzene (e.g., 122 mL).[11] Begin stirring to form a solution or suspension.

  • Catalyst Addition: Cool the stirred mixture in an ice bath. Slowly and portion-wise, add well-ground anhydrous aluminum chloride (e.g., 0.48 mol, 64 g) over 30-45 minutes.[11] The rate of addition should be controlled to manage the exothermic reaction and the evolution of HCl gas. A gradual rise in temperature is expected.

  • Reaction: After the complete addition of AlCl₃, remove the ice bath. The reaction mixture may be allowed to stir at room temperature or gently heated to a moderate reflux for 1-2 hours to ensure completion.[11] Monitor the progress by TLC (Thin Layer Chromatography). The reaction product may begin to solidify.

  • Workup and Hydrolysis: Cool the reaction vessel back down in an ice bath. In a separate large beaker, prepare a mixture of crushed ice (approx. 300 g) and concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice/acid mixture with vigorous stirring. This will hydrolyze the aluminum chloride complex.

  • Isolation: The crude product should precipitate as a white solid. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as benzene, to yield the purified 2-(2-chlorobenzoyl)benzoic acid.[11] Dry the crystals under vacuum.

References

  • 8 (Source: Vertex AI Search)

  • 13 (Source: BYJU'S)

  • 14 (Source: Sigma-Aldrich)

  • 1 (Source: Benchchem)

  • 15 (Source: ACS Omega)

  • (Source: University of Calgary)

  • 16 (Source: Scilit)

  • 2 (Source: Benchchem)

  • [Q. The major product of the following reaction: 6 (Source: Filo)

  • 17 (Source: Benchchem)

  • 7 (Source: ResearchGate)

  • 4 (Source: Guidechem)

  • 12 (Source: Benchchem)

  • 11 (Source: PrepChem.com)

  • 5 (Source: ACS Publications)

  • 3 (Source: Benchchem)

  • 10 (Source: Zenodo)

  • 9 (Source: YouTube)Jg==) (Source: YouTube)

Sources

Separating 2-(2-chlorobenzoyl)benzoic acid from 2-(4-chlorobenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chlorobenzoylbenzoic Acid Isomers .

This guide addresses the purification of 2-(4-chlorobenzoyl)benzoic acid (4-CBBA, the major product of Friedel-Crafts acylation) from its isomer 2-(2-chlorobenzoyl)benzoic acid (2-CBBA, the ortho-impurity).[1]

The following protocols are designed for researchers requiring high-purity intermediates (>98%) for downstream synthesis (e.g., anthraquinone derivatives).

Quick Reference: Isomer Properties

Property2-(4-chlorobenzoyl)benzoic acid (4-CBBA)2-(2-chlorobenzoyl)benzoic acid (2-CBBA)
Role Target Product (Major)Impurity (Minor)
Structure Para-substituted Cl on benzoyl ringOrtho-substituted Cl on benzoyl ring
Melting Point 148–150 °C [1, 2]~100–106 °C (often oils/gums in crude)
Solubility (Toluene) Low (Cold), High (Hot)High (Cold and Hot)
Crystal Packing Efficient (High Lattice Energy)Poor (Steric Hindrance)

Module 1: Purification by Selective Recrystallization

User Query: "My crude solid contains 5-10% of the ortho-isomer (2-CBBA). How do I remove it efficiently?"

Technical Insight: The separation relies on Differential Solubility driven by crystal lattice energy.[1] The para-isomer (4-CBBA) packs symmetrically, resulting in a higher melting point and lower solubility in non-polar solvents at room temperature.[1] The ortho-isomer (2-CBBA) suffers from steric crowding near the carbonyl bridge, disrupting crystal packing and significantly increasing its solubility in aromatic hydrocarbons like toluene or xylene.[1]

Protocol: Toluene Recrystallization System

This is the industry-standard method for removing ortho-isomers from benzoylbenzoic acids.[1]

  • Dissolution:

    • Suspend crude mixture in Toluene (Ratio: 3–4 mL solvent per 1 g solid).

    • Heat to Reflux (110 °C) with stirring until the solution is clear.

    • Note: If the solution remains cloudy, add small aliquots of toluene until dissolved.

  • Controlled Cooling (Critical Step):

    • Remove heat and allow the vessel to cool slowly to room temperature (25 °C) over 2–3 hours.

    • Why? Rapid cooling traps the 2-CBBA impurity inside the 4-CBBA crystal lattice (occlusion).[1] Slow cooling allows the 4-CBBA to crystallize out pure while 2-CBBA remains dissolved in the mother liquor.[1]

  • Filtration:

    • Filter the slurry under vacuum.[2][3]

    • Wash: Rinse the filter cake with cold Toluene (0–5 °C). This displaces the mother liquor (containing the impurity) without redissolving the product.

  • Drying:

    • Dry the solid at 80 °C to remove residual solvent.

Yield vs. Purity Trade-off:

  • High Purity: Use more toluene. (Loss of some product to filtrate).

  • High Yield: Use less toluene.[1] (Risk of 2-CBBA co-precipitation).[1]

Module 2: Troubleshooting & FAQs

Q1: The product is oiling out instead of crystallizing. What is happening?

Diagnosis: This usually indicates a high concentration of the 2-CBBA (ortho) impurity or residual solvent (like chlorobenzene) from the synthesis step.[1] The ortho-isomer acts as a solvent, lowering the melting point of the mixture.[1] Corrective Action:

  • Re-dissolve the oily mass in hot Acetic Acid (glacial) .

  • Add water dropwise until slight turbidity appears.

  • Cool slowly. Acetic acid is often better at inducing crystallization in "gummy" mixtures than toluene.[1]

Q2: Can I use Acid-Base extraction to separate them?

Answer: Generally, No .[1] Reasoning: Both molecules are carboxylic acids with very similar pKa values (~3.5–4.0).[1] They will both dissolve in NaOH and both precipitate upon acidification.[1] Fractional precipitation is difficult to control and less effective than recrystallization for this specific isomer pair.[1]

Q3: How do I confirm the separation using HPLC?

Method: Reverse Phase HPLC (C18 Column).

  • Mobile Phase: Acetonitrile : Water (0.1% Phosphoric Acid).[1]

  • Gradient: 40% ACN

    
     80% ACN over 20 mins.
    
  • Detection: UV @ 254 nm.[1][4]

  • Elution Order: The more polar ortho-isomer (2-CBBA) typically elutes before the para-isomer (4-CBBA) due to the "ortho effect" reducing the effective hydrophobic surface area slightly, though this can vary by column.[1]

Module 3: Process Visualization

The following diagram illustrates the logic flow for selecting the correct purification path based on the state of your crude material.

PurificationLogic Start Crude Mixture (4-CBBA + 2-CBBA) CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid High mp Gum Oily / Gummy CheckState->Gum High Impurity Load ToluenePath Recrystallize from Hot Toluene Solid->ToluenePath AceticPath Recrystallize from Glacial Acetic Acid Gum->AceticPath Cooling Slow Cooling (Prevents Occlusion) ToluenePath->Cooling AceticPath->Cooling Filter Vacuum Filtration Cooling->Filter Filtrate Filtrate (Liquor) Contains 2-CBBA (Impurity) Filter->Filtrate Discard Cake Filter Cake Pure 4-CBBA Filter->Cake Dry & Analyze

Caption: Decision tree for purifying 4-CBBA based on the physical state of the crude intermediate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66564, 2-(4-Chlorobenzoyl)benzoic acid.[1] Retrieved from [Link]

  • PrepChem. Synthesis of 2-(4-Chlorobenzoyl)benzoic acid via Friedel-Crafts Reaction. (Demonstrates the standard workup where the para-isomer precipitates). Retrieved from [Link]

  • Sarex Fine Chemicals. Technical Data Sheet: 2-(4-Chlorobenzoyl) Benzoic Acid.[1][5][6] (Industrial specifications confirming melting point >146°C). Retrieved from [Link]

Sources

Troubleshooting low cyclization rates to 1-chloroanthraquinone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Chloroanthraquinone Synthesis

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low cyclization rates during the synthesis of 1-chloroanthraquinone. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction and achieve higher yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 1-chloroanthraquinone that involves a cyclization step?

The most prevalent and industrially significant method involves a two-step process. The first step is a Friedel-Crafts acylation of chlorobenzene with phthalic anhydride, catalyzed by a Lewis acid like anhydrous aluminum chloride (AlCl₃), to produce the key intermediate, 2-(4-chlorobenzoyl)benzoic acid.[1][2][3] The second, and often problematic, step is the intramolecular cyclization of this intermediate through dehydration, which is typically promoted by strong acids such as concentrated sulfuric acid or oleum (fuming sulfuric acid) at elevated temperatures.[4][5][6]

Q2: Can you explain the chemical mechanism behind the acid-catalyzed cyclization?

Certainly. The cyclization of 2-(4-chlorobenzoyl)benzoic acid is a classic example of an intramolecular electrophilic aromatic substitution. The mechanism proceeds as follows:

  • Protonation & Dehydration: The carboxylic acid group on the intermediate is protonated by the strong acid catalyst (e.g., H₂SO₄).

  • Acylium Ion Formation: The protonated carbonyl group readily loses a molecule of water to form a highly reactive and electrophilic acylium ion.

  • Intramolecular Attack: The electron-rich aromatic ring derived from the chlorobenzene moiety acts as a nucleophile, attacking the acylium ion. This step closes the ring to form the third, central ring of the anthraquinone core.

  • Re-aromatization: A proton is eliminated from the site of the attack, restoring the aromaticity of the ring system and yielding the final 1-chloroanthraquinone product.

The strong acid serves as both a catalyst for acylium ion formation and a powerful dehydrating agent, driving the equilibrium towards the cyclized product.

Q3: What are the most critical parameters that influence the cyclization rate and overall yield?

Success in this reaction hinges on the precise control of several key parameters. Minor deviations can lead to significantly reduced yields or the formation of unwanted byproducts.

Parameter Significance Typical Range Impact on Reaction
Acid Concentration The acid acts as both catalyst and dehydrating agent. Insufficient strength will not drive the reaction.95-98% H₂SO₄ or 10-40% OleumToo dilute, and the dehydration equilibrium is not favored. Too concentrated (high % oleum), and the risk of sulfonation side-reactions increases.[5][6][7]
Reaction Temperature Provides the necessary activation energy for the cyclization.90°C - 120°CBelow this range, the reaction rate is impractically slow. Above this range, charring, polymerization, and side reactions can drastically reduce yield and purity.[4][6]
Reaction Time Must be sufficient for the reaction to proceed to completion.2 - 6 hoursInadequate time results in low conversion of the starting material. Monitoring by TLC is crucial to determine the optimal endpoint.[5]
Purity of Starting Material Impurities in the 2-(4-chlorobenzoyl)benzoic acid can inhibit the reaction or introduce byproducts.>98%The intermediate should be a clean, white crystalline powder. Contaminants can interfere with the catalytic activity of the acid.[8]

Troubleshooting Guide for Low Cyclization Yields

This section addresses the most common issues encountered during the cyclization step in a direct, problem-solution format.

Problem 1: Very Low or No Conversion of Starting Material

Q: I've run the reaction for several hours, but TLC analysis shows predominantly unreacted 2-(4-chlorobenzoyl)benzoic acid. What went wrong?

This is a frequent issue that almost always points to suboptimal reaction conditions or reagent quality. Let's break down the probable causes.

  • Probable Cause 1: Inactive or Inappropriate Cyclizing Agent.

    • The Causality: The Lewis acid (sulfuric acid/oleum) is the engine of this reaction. Its efficacy is highly dependent on its concentration and purity. Concentrated sulfuric acid is hygroscopic and can absorb atmospheric moisture, reducing its effective concentration and dehydrating power. For dehydration reactions, acid concentrations should ideally be above the azeotrope of 98.3 wt% H₂SO₄.[7]

    • Recommended Solution:

      • Always use a fresh, unopened bottle of concentrated sulfuric acid (98%) or oleum.

      • Ensure all glassware is meticulously dried, preferably by flame-drying or oven-drying, immediately before use.

      • Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Probable Cause 2: Incorrect Reaction Temperature.

    • The Causality: This reaction has a significant activation energy barrier. If the temperature is too low, the rate of acylium ion formation and subsequent ring closure will be negligible, even over extended periods.

    • Recommended Solution:

      • Ensure your reaction vessel is fully submerged in the heating bath (oil bath recommended for stable, uniform heating).

      • Calibrate your thermometer or temperature probe.

      • Maintain a stable temperature within the optimal range of 90-120°C.[4][6] If the reaction is sluggish at 95°C, consider incrementally increasing the temperature to 110°C while carefully monitoring for any signs of decomposition (darkening of the solution).

Problem 2: High Levels of Byproducts and Impurities

Q: My reaction seems to have worked, but the crude product is a dark, tarry solid with multiple spots on the TLC plate, leading to a low yield of the desired yellow 1-chloroanthraquinone after purification. What are these impurities?

The formation of byproducts is typically a result of the reaction conditions being too harsh or the presence of isomeric impurities in the starting material.

  • Probable Cause 1: Sulfonation.

    • The Causality: Oleum and hot, concentrated sulfuric acid are potent sulfonating agents. At excessively high temperatures or with prolonged reaction times, the aromatic rings of both the starting material and the product can undergo electrophilic sulfonation. This creates water-soluble sulfonic acid derivatives, which complicate the workup and represent a loss of material.[9]

    • Recommended Solution:

      • Strictly control the reaction temperature; avoid exceeding 120°C.

      • Use the minimum concentration of oleum necessary to achieve cyclization. Often, high-purity 98% sulfuric acid is sufficient.

      • Do not let the reaction run significantly longer than necessary. Stop the reaction once TLC indicates the consumption of the starting material.

  • Probable Cause 2: Isomeric Impurities.

    • The Causality: The initial Friedel-Crafts acylation of chlorobenzene is highly para-directing, but small amounts of the ortho isomer (2-(2-chlorobenzoyl)benzoic acid) can form. This isomeric impurity will cyclize under the same conditions to form the undesired 4-chloroanthraquinone . This byproduct can be difficult to separate from the desired 1-chloro isomer.[10]

    • Recommended Solution:

      • Ensure the 2-(4-chlorobenzoyl)benzoic acid starting material is of high purity. If necessary, recrystallize it before the cyclization step.

      • Characterize the starting material by ¹H NMR or melting point to confirm its identity and purity. The melting point of pure 2-(4-chlorobenzoyl)benzoic acid is 146-148°C.[3]

Problem 3: Significant Product Loss During Workup and Purification

Q: I observed a good amount of precipitate after quenching the reaction, but my final isolated yield is disappointingly low. Where am I losing my product?

Mechanical losses and inefficient purification are common pitfalls. The workup for this reaction requires careful execution.

  • Probable Cause 1: Inefficient Quenching and Precipitation.

    • The Causality: The reaction is typically quenched by pouring the hot, acidic mixture onto a large volume of crushed ice. This simultaneously stops the reaction and precipitates the water-insoluble 1-chloroanthraquinone. If the product is not fully precipitated or if it is too finely divided, it can be lost during filtration.

    • Recommended Solution:

      • Pour the reaction mixture slowly in a thin stream into a vigorously stirred beaker of ice/water. This promotes the formation of larger, more easily filterable particles.

      • Allow the resulting slurry to stir for 15-30 minutes to ensure complete precipitation before filtering.

      • Wash the collected solid with ample cold water to remove residual acid, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining traces of acid.

  • Probable Cause 2: Suboptimal Recrystallization.

    • The Causality: Recrystallization is essential for achieving high purity but can be a source of significant yield loss if not optimized. Using too much solvent will result in product remaining in the mother liquor, while using an inappropriate solvent may fail to remove key impurities.

    • Recommended Solution:

      • Select an appropriate solvent. Toluene and n-butyl alcohol are commonly cited for recrystallizing 1-chloroanthraquinone.[10]

      • Use the minimum amount of hot solvent required to fully dissolve the crude product.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

      • Wash the purified crystals with a small amount of ice-cold recrystallization solvent to remove surface impurities without re-dissolving the product.

Visualized Workflows and Pathways

To provide further clarity, the following diagrams illustrate the synthesis pathway and a logical troubleshooting workflow.

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Intramolecular Cyclization A Phthalic Anhydride + Chlorobenzene B 2-(4-chlorobenzoyl)benzoic acid A->B Anhydrous AlCl₃ C 1-Chloroanthraquinone B->C Conc. H₂SO₄ or Oleum Δ (90-120°C) Troubleshooting_Workflow Start Low Cyclization Yield Observed Check_Conversion TLC Shows Low Conversion? Start->Check_Conversion Check_Purity Crude Product Impure? Check_Conversion->Check_Purity No Cause_Reagent Probable Cause: - Wet/Old H₂SO₄ - Impure Starting Material Check_Conversion->Cause_Reagent Yes Cause_Conditions Probable Cause: - Temperature too low - Insufficient reaction time Check_Conversion->Cause_Conditions Yes Check_Workup High Loss During Isolation? Check_Purity->Check_Workup No Cause_SideRxn Probable Cause: - Temperature too high (sulfonation) - Isomeric impurities in starting material Check_Purity->Cause_SideRxn Yes Cause_Isolation Probable Cause: - Inefficient precipitation - Suboptimal recrystallization Check_Workup->Cause_Isolation Yes Solution_Reagent Solution: - Use fresh, anhydrous acid - Verify starting material purity - Dry all glassware Cause_Reagent->Solution_Reagent Solution_Conditions Solution: - Verify & increase temperature (90-120°C) - Increase reaction time & monitor by TLC Cause_Conditions->Solution_Conditions Solution_SideRxn Solution: - Reduce temperature - Purify starting material - Avoid prolonged heating Cause_SideRxn->Solution_SideRxn Solution_Isolation Solution: - Optimize quenching procedure - Use minimal hot solvent for recrystallization - Cool slowly to maximize crystal growth Cause_Isolation->Solution_Isolation

Caption: A logical workflow for troubleshooting low yields.

Experimental Protocols

Protocol 1: Cyclization of 2-(4-chlorobenzoyl)benzoic acid

This protocol is a representative procedure and should be adapted based on laboratory safety standards and reaction scale.

  • Preparation: Place 20 mL of concentrated sulfuric acid (98%) into a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser with a drying tube.

  • Reagent Addition: While stirring, carefully add 5.0 g of dry, pure 2-(4-chlorobenzoyl)benzoic acid to the sulfuric acid in portions. The addition may cause a slight increase in temperature.

  • Heating: Heat the mixture in a pre-heated oil bath to 110°C. Maintain this temperature and continue stirring for 3-4 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (carefully!), quenching them in water, extracting with ethyl acetate, and analyzing by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot is no longer visible.

  • Quenching: After completion, allow the dark reaction mixture to cool slightly (to ~60-70°C) and pour it slowly and carefully into a beaker containing 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Isolation: Stir the cold slurry for 20 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the crude product in a vacuum oven at 80°C. The expected product is a bright yellow solid. [10]9. Purification: Recrystallize the crude solid from a suitable solvent like toluene or n-butyl alcohol to obtain pure 1-chloroanthraquinone (m.p. 161-162°C). [10]

Protocol 2: Analytical Characterization
  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v).

    • Visualization: UV light (254 nm). The product, 1-chloroanthraquinone, is a UV-active compound.

  • High-Performance Liquid Chromatography (HPLC):

    • For quantitative analysis, HPLC-UV is a reliable method. [11][12]A C18 reverse-phase column with a mobile phase such as acetonitrile/water is typically effective for separating the product from starting materials and byproducts. [13]* Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC-MS can also be employed for identification and purity assessment, providing both retention time data and mass fragmentation patterns for unequivocal identification. [14][15]

References

  • Organic Syntheses. (n.d.). α-CHLOROANTHRAQUINONE. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (2010). CN101863752A - A kind of method for the direct chlorination of chlorine to synthesize 1-chloroanthraquinone.
  • Google Patents. (2010). CN101717329A - Synthesis method of chloroanthraquinone.
  • Google Patents. (2012). CN101717329B - Synthesis method of chloroanthraquinone.
  • Google Patents. (1992). EP0499451A1 - Synthesis of 1-amino-anthraquinone.
  • European Patent Office. (1992). Synthesis of 1-amino-anthraquinone - EP 0499451 A1. Retrieved from [Link]

  • Al-Lawati, H. A., et al. (2023). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. Molecules, 28(5), 2139. Available from: [Link]

  • Organic Syntheses. (n.d.). 1-methylaminoanthraquinone. Organic Syntheses Procedure. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Dissertation. (n.d.).
  • Google Patents. (1968). US3378572A - Chlorination of anthraquinone-sulfonic acids using nascent chlorine and an inorganicammonium salt(added slowly) in dilute sulfuric acid.
  • Zenodo. (1926). THE FRIEDEL AND CRAFTS REACTION WITH PHTHALIC ANHYDRIDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Reddit. (2025). Help with Low Yield Synthesis. Retrieved from [Link]

  • Worley. (2024). Sulphuric Acid Concentration. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 2-(4-Chlorobenzoyl)benzoic Acid: Key Intermediate for Pharma & Dyes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Gerasimova, M. A., et al. (2022). Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte. Batteries, 8(10), 139. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Lewis-acid-promoted cyclization reaction: synthesis of N3-chloroethyl and N3-thiocyanatoethyl quinazolinones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A HT column GC/MS method for the determination of anthraquinone and its toxic impurities in paper products. Retrieved from [Link]

  • MDPI. (2023). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. Retrieved from [Link]

  • Google Patents. (1991). Process of producing anthraquinones in one step - Patent 0449629.
  • Homework.Study.com. (n.d.). Propose a mechanism for the reaction of 1-chloroanthraquinone with methoxide ion to give the substitution product 1-methoxyanthraquinone. Retrieved from [Link]

  • Analytice. (2021). Analysis and determination of anthraquinone (CAS: 84-65-1) in the laboratory. Retrieved from [Link]

  • Semantic Scholar. (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots. Retrieved from [Link]

Sources

Technical Support Center: Controlling Isomer Distribution in Chlorobenzoyl Benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 2-(4-chlorobenzoyl)benzoic acid.

This compound is a highly valued intermediate in the synthesis of anthraquinones and active pharmaceutical ingredients (APIs) such as chlorthalidone[1]. It is synthesized via the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride. Because chlorobenzene is a deactivated, ortho/para-directing substrate, controlling the regioselectivity to favor the desired para-isomer over the unwanted ortho-isomer requires precise thermodynamic and stoichiometric control.

Below, you will find a causality-driven breakdown of the reaction, quantitative data, a validated protocol, and a troubleshooting FAQ.

Mechanistic Overview & Reaction Pathway

The core challenge in this synthesis is managing the bifurcation of the Wheland intermediate. The bulky electrophile (an AlCl₃-phthalic anhydride complex) sterically favors attack at the para-position of chlorobenzene (kinetic control). However, if the system is provided with excess thermal energy, the reaction can shift toward the thermodynamically stable ortho-position[2].

Furthermore, unlike catalytic alkylations, this acylation requires stoichiometric excess of the Lewis acid. The first equivalent of AlCl₃ activates the anhydride, while the newly formed keto-acid product immediately sequesters a second equivalent, necessitating at least 2.2 equivalents of AlCl₃ to prevent the reaction from stalling[3].

G cluster_intermediates Wheland Intermediates SM Chlorobenzene + Phthalic Anhydride Complex AlCl3-Anhydride Complex (Active Electrophile) SM->Complex >2.2 eq AlCl3 0-5°C W_para Para-Attack (Sterically Favored) Complex->W_para Kinetic Control (15-25°C) W_ortho Ortho-Attack (Sterically Hindered) Complex->W_ortho Thermodynamic Shift (>40°C) P_para 2-(4-chlorobenzoyl)benzoic acid (Desired Para-Isomer) W_para->P_para Acidic Hydrolysis P_ortho 2-(2-chlorobenzoyl)benzoic acid (Unwanted Ortho-Isomer) W_ortho->P_ortho Acidic Hydrolysis

Caption: Reaction pathway of chlorobenzene acylation showing kinetic vs. thermodynamic isomer distribution.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes how specific operational variables dictate the final ortho/para isomer distribution.

Reaction ConditionInternal Temperature (°C)AlCl₃ (Equivalents)Solvent SystemPara-Isomer (%)Ortho-Isomer (%)
Kinetic Control (Optimized) 15 - 252.2 - 2.5Chlorobenzene (Excess)> 90%< 10%
Thermodynamic Shift > 402.2 - 2.5Chlorobenzene (Excess)70 - 80%20 - 30%
Catalyst Starvation 25< 1.5Chlorobenzene (Excess)Reaction StallsReaction Stalls
Solvent Moderation 252.5Nitrobenzene / CH₂Cl₂> 95%< 5%
Experimental Protocol: Optimized Synthesis of the Para-Isomer

This self-validating protocol is designed to maximize the kinetic yield of 2-(4-chlorobenzoyl)benzoic acid while ensuring safe quenching of the Lewis acid complex.

Step 1: System Preparation Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, an internal thermometer, and an HCl gas scrubber. Purge the entire system with inert nitrogen to prevent catalyst deactivation by atmospheric moisture[3].

Step 2: Reagent Loading Charge the flask with 1.0 molar equivalent of phthalic anhydride and 5.0 molar equivalents of anhydrous chlorobenzene. The excess chlorobenzene acts as both the reactant and the primary solvent.

Step 3: Catalyst Addition (Critical Control Point) Cool the suspension to 0–5 °C using an ice bath. Slowly add 2.4 molar equivalents of anhydrous AlCl₃ in small portions over 60 minutes. Scientist Note: Strict temperature control during this highly exothermic complexation step prevents premature thermodynamic shifting to the ortho-isomer.

Step 4: Acylation Phase Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C). Stir vigorously for 12–16 hours. The reaction is complete when HCl gas evolution ceases.

Step 5: Acidic Quench Carefully pour the viscous reaction complex over a mixture of crushed ice and concentrated HCl (10% v/v). This step decomposes the strong aluminum-product complex and precipitates the crude acid[4].

Step 6: Solvent Removal & Purification Subject the quenched mixture to steam distillation to azeotropically remove the unreacted chlorobenzene[4]. Filter the resulting crude precipitate. To isolate the pure para-isomer, dissolve the solid in a 10% aqueous Na₂CO₃ solution, filter to remove insoluble aluminum hydroxide residues, and re-precipitate the free acid by adding 6M HCl until pH 2 is reached. Recrystallize the final solid from toluene[1].

Troubleshooting & FAQs

Q: My GC-MS analysis shows an unacceptably high ortho-isomer content (>15%). What went wrong? A: This is a classic symptom of poor thermal management. The Friedel-Crafts acylation of deactivated rings is highly sensitive to temperature[2]. The bulky AlCl₃-phthalic anhydride complex sterically favors the para-position (kinetic control). However, if the internal temperature exceeds 30 °C during the exothermic catalyst addition or the subsequent stirring phase, the system gains enough activation energy to overcome this steric barrier, driving the reaction toward the thermodynamically stable ortho-isomer. Ensure your cooling bath is adequate and addition rates are strictly controlled.

Q: The reaction stalls at ~50% conversion despite using 1.2 equivalents of AlCl₃. Why? A: You are experiencing catalyst starvation. You must use a minimum of 2.2 equivalents of AlCl₃[3]. The first equivalent activates the phthalic anhydride to form the acylium ion. However, the newly formed benzoylbenzoic acid contains a highly Lewis-basic ketone moiety that immediately sequesters a second equivalent of AlCl₃, removing it from the catalytic cycle. Furthermore, AlCl₃ is highly hygroscopic; any moisture in your glassware will irreversibly deactivate a portion of your catalyst[3].

Q: How can I selectively isolate the para-isomer from the crude mixture? A: The para-isomer (2-(4-chlorobenzoyl)benzoic acid) possesses a more symmetrical molecular architecture than the ortho-isomer, which translates to a higher melting point and significantly lower solubility in non-polar solvents[1]. After steam distilling the excess chlorobenzene[4], perform a basic extraction (Na₂CO₃) to isolate the mixed acids. Once re-precipitated with HCl, recrystallize the crude solid from toluene or glacial acetic acid. The para-isomer will selectively crystallize, leaving the more soluble ortho-impurity dissolved in the mother liquor.

References

1.[4] CN111747839A - Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid - Google Patents URL: 2.[3] Technical Support Center: Friedel-Crafts Acylation of Chlorobenzene - Benchchem URL: 3.[2] Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions - ACS Publications URL: 4.[1] CAS 85-56-3: 2-(4-Chlorobenzoyl)benzoic acid | CymitQuimica URL:

Sources

Technical Support Center: Purification of Chlortalidone Impurity 9

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Advanced Purification Support Center. This guide addresses the isolation of Chlortalidone Impurity 9 .

Technical Definition: For the purpose of this guide, "Impurity 9" is identified as the Open-Ring Hydrolysis Derivative (chemically synonymous with EP Impurity B or USP Related Compound A: 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid). This is the most chemically distinct and challenging impurity due to its pH-dependent equilibrium with the parent phthalimidine ring.

This guide prioritizes chemical stability during isolation, as the primary failure mode in purifying this target is its inadvertent re-cyclization back to Chlortalidone or degradation during the concentration phase.

Module 1: Chemical Identity & Stability Profile

Q: Why does my isolated Impurity 9 convert back to Chlortalidone during drying?

A: This is a classic thermodynamic stability issue. Chlortalidone (a phthalimidine) and Impurity 9 (a benzophenone derivative) exist in a reversible equilibrium driven by pH and water activity.

  • The Mechanism: Impurity 9 contains a carboxylic acid and a sulfonamide group. Under acidic conditions, especially with heat or dehydration (lyophilization), the carboxylic acid can attack the amide nitrogen, expelling water and re-closing the ring to form Chlortalidone.

  • The Fix: You must maintain a neutral-to-slightly basic environment during the final workup or avoid complete dehydration if the standard is stored in solution.

Chemical Data Table
FeatureChlortalidone (Parent)Impurity 9 (Target)
Structure Type Phthalimidine (Lactam Ring)Benzophenone (Open Ring)
Polarity (LogP) ~0.85 (Less Polar)~0.3 - 0.5 (More Polar)
Acid/Base Behavior Weakly Acidic (Sulfonamide)Dibasic Acid (Carboxylic + Sulfonamide)
Critical Risk Hydrolysis in strong baseCyclization in acid/heat

Module 2: Preparative HPLC Protocol

Q: I cannot resolve Impurity 9 from the main peak using standard C18 gradients. What parameters should I change?

A: Standard acidic gradients (0.1% TFA) suppress the ionization of the carboxylic acid on Impurity 9, making it hydrophobically similar to Chlortalidone. To separate them, you must exploit the pKa difference of the carboxylic acid on the impurity.

Recommended Protocol: "pH-Switch" Strategy

This protocol uses a slightly elevated pH to ionize the carboxylic acid of Impurity 9, causing it to elute significantly earlier than the parent drug.

  • Stationary Phase: C18 Hybrid Particle (e.g., XBridge Prep C18 or Gemini-NX), 5 µm or 10 µm. Reason: High pH stability is required.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.5 - 8.0).

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 15–20 mL/min (for 21.2 mm ID columns).

  • Detection: UV at 220 nm (Sulfonamide absorption) and 254 nm.

Step-by-Step Gradient:

  • Equilibration: 5% B for 5 minutes.

  • Loading: Inject sample dissolved in 50:50 Water:MeOH (Neutral pH).

  • Elution: Linear gradient 5% B to 30% B over 20 minutes.

    • Result: Impurity 9 (ionized carboxylate) elutes early (approx. 5-8 min). Chlortalidone (neutral lactam) elutes later (approx. 12-15 min).

  • Wash: Ramp to 95% B.

Visualization: Purification Workflow

PurificationWorkflow Crude Crude Chlortalidone (Contains Impurity 9) Solubility Dissolution (50:50 MeOH:H2O) Crude->Solubility PrepLC Prep HPLC (pH 7.8 Ammonium Bicarb) Solubility->PrepLC Inject Fraction Fraction Collection (Trigger: UV 254nm) PrepLC->Fraction Elution Workup Workup Decision Fraction->Workup Lyophil Lyophilization (Keep T < 30°C) Workup->Lyophil Preferred Rotavap Rotary Evap (RISK: Cyclization) Workup->Rotavap Avoid Heat Final Final QC (NMR/HPLC) Lyophil->Final Rotavap->Final High Failure Rate

Caption: Workflow highlighting the critical decision point at Workup to prevent thermal re-cyclization of the impurity.

Module 3: Post-Purification & Handling

Q: How do I remove the salt (Ammonium Bicarbonate) without degrading the impurity?

A: Ammonium bicarbonate is volatile, which is why it is chosen over phosphate buffers. However, "volatile" does not mean "instant."

  • Lyophilization (Freeze Drying): This is the gold standard.

    • Protocol: Freeze fractions immediately at -80°C. Run lyophilizer with a condenser temperature below -50°C.

    • Caution: Do not use "fast dry" settings that heat the shelf above 25°C. Heat promotes the ring-closure reaction.

  • Desalting (Alternative): If you used a non-volatile buffer (like Phosphate), you must use a C18 Flash Cartridge for desalting.

    • Load fraction diluted with water.

    • Wash with 100% Water (removes salts).

    • Elute with 100% Methanol.

    • Evaporate Methanol at < 35°C under vacuum.

Module 4: Troubleshooting Decision Tree

Q: My recovery is < 40%. Where did the compound go?

Use the logical pathway below to diagnose the loss.

Troubleshooting Start Low Recovery Issue CheckFilter Check Pre-Injection Filter Start->CheckFilter Step 1 CheckWaste Analyze Waste Line Start->CheckWaste Step 2 CheckDegradation Check for Parent Peak (Chlortalidone) Start->CheckDegradation Step 3 Soluble Action: Use stronger solvent (DMSO/MeOH mix) CheckFilter->Soluble Found on Filter? Sample Precipitated Breakthrough Action: Reduce Injection Vol or Increase Surface Area CheckWaste->Breakthrough Found in Waste? Column Overload Cyclization Action: Lower Evap Temp Check pH of Fraction CheckDegradation->Cyclization Parent Peak Increased? Thermal Cyclization

Caption: Diagnostic logic for resolving low recovery issues during impurity isolation.

FAQs: Specific Scenarios

Q: Can I use TFA (Trifluoroacetic acid) in the mobile phase? A: Not recommended. While TFA sharpens peaks, the acidic environment (pH ~2) pushes the equilibrium toward the neutral lactam form (Chlortalidone). If you are trying to isolate the open ring impurity, TFA will make it co-elute with the parent or cause on-column cyclization. Use Formic Acid (weaker) if you must use acid, but Ammonium Bicarbonate (pH 7.8) is superior for this specific separation.

Q: The impurity peak splits into two.[1] Is it degrading? A: Likely not degradation, but atropisomerism or rotamers. The benzophenone structure has restricted rotation due to the bulky chloro- and sulfamoyl- groups.

  • Test: Run the HPLC column at a higher temperature (e.g., 40°C vs 25°C). If the peaks merge, they are rotamers. If they remain distinct, you have a true regioisomer contaminant.

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Chlortalidone Monograph 01/2008:0546. (Defines Impurity B as 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid).[3]

  • Kharat, C., et al. (2020).[4][5] "A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation." International Journal of Analytical Chemistry. (Describes the degradation pathways and separation logic).

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 2732, Chlorthalidone. (Chemical structure and physical properties).[2][6][7][8][9]

  • Simson Pharma . Isolation of impurities using preparative liquid chromatography. (General methodologies for polar impurity isolation).

Sources

Validation & Comparative

Comparative Guide: H-NMR Profiling of 2-(2-Chlorobenzoyl)benzoic Acid vs. 4-Isomer

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the H-NMR spectral characteristics of 2-(2-chlorobenzoyl)benzoic acid (the ortho-isomer) versus its 4-isomer (4-(2-chlorobenzoyl)benzoic acid).[1]

This analysis focuses on the structural dynamics that differentiate these isomers—specifically the ring-chain tautomerism unique to the 2-isomer—and how these mechanistic behaviors manifest in NMR spectroscopy.[1]

Executive Summary

  • The Core Distinction: The primary differentiator is Ring-Chain Tautomerism .[1] The 2-isomer exists in an equilibrium between an open keto-acid form and a closed lactol (pseudo-acid) form.[1] The 4-isomer is locked in the open form.[1]

  • Diagnostic Signal: The 2-isomer exhibits complex, solvent-dependent shifts and often lacks a distinct carboxylic acid proton peak due to lactol exchange or intramolecular hydrogen bonding.[1] The 4-isomer displays a classic AA'BB' splitting pattern on the benzoic acid ring and a distinct, broad carboxylic acid singlet downfield (>13 ppm).[1]

  • Application: This data is critical for monitoring Friedel-Crafts acylation regioselectivity (Phthalic vs. Terephthalic precursors) and establishing purity profiles in API synthesis (e.g., Chlorthalidone precursors).[1]

Structural Analysis & Mechanistic Insight

The drastic difference in NMR spectra arises from the "Ortho Effect."[1] In the 2-isomer, the proximity of the carboxylic acid group to the ketone carbonyl facilitates a reversible intramolecular nucleophilic attack, forming a cyclic lactol (hydroxyphthalide).[1]

Graphviz Diagram: Structural Tautomerism

The following diagram illustrates the dynamic equilibrium of the 2-isomer compared to the static nature of the 4-isomer.

Tautomerism cluster_0 2-(2-chlorobenzoyl)benzoic acid (Ortho) cluster_1 4-(2-chlorobenzoyl)benzoic acid (Para) OpenForm Open Form (Keto-Acid) C=O signal present ClosedForm Closed Form (Lactol/Pseudo-acid) sp3 Carbon at C-3 OpenForm->ClosedForm Solvent Dependent Equilibrium (Ka) ParaForm Static Open Form No Cyclization Possible ClosedForm->ParaForm Structural Comparison (Distinct NMR Profiles)

Figure 1: Mechanistic pathway showing the ring-chain tautomerism exclusive to the 2-isomer, which complicates its NMR spectrum compared to the static 4-isomer.

Experimental Protocol for Comparative NMR

To ensure reproducible data, the choice of solvent is paramount due to the tautomeric nature of the 2-isomer.

Solvent Selection Strategy[1]
  • DMSO-d6 (Recommended): Strong hydrogen-bond acceptor.[1] It stabilizes the open (keto-acid) form for the 2-isomer, simplifying the spectrum and making it more comparable to the 4-isomer.[1]

  • CDCl3: Non-polar.[1] Often favors the closed (lactol) form or a mixture, leading to broadened peaks and confusing multiplicity.[1]

  • Acetone-d6: Intermediate behavior; often results in peak broadening due to rapid exchange rates at room temperature.[1]

Standardized Workflow[1]
  • Sample Prep: Dissolve 10–15 mg of compound in 0.6 mL of DMSO-d6 . Ensure complete dissolution (sonicate if necessary).[1]

  • Acquisition:

    • Frequency: 400 MHz or higher (essential to resolve aromatic multiplets).

    • Pulse Angle: 30°.[1]

    • Relaxation Delay (D1): Set to 5 seconds (crucial for accurate integration of the carboxylic acid proton).

    • Scans: 16–32.[1]

  • Processing: Calibrate to residual DMSO pentet at 2.50 ppm .

Detailed Data Comparison

The following data assumes DMSO-d6 as the solvent.

Chemical Shift Table[1][2][3][4][5][6]
Proton Environment2-Isomer (Ortho-linked)4-Isomer (Para-linked)Multiplicity & Note
-COOH (Acid) 13.0 – 13.5 ppm (Broad)13.2 – 13.6 ppm (Broad)2-isomer peak may be weak/absent if cyclized (Lactol -OH shifts to ~7-8 ppm).[1]
Benzoic Ring (H-Ortho to COOH) 7.90 – 8.05 ppm 8.05 – 8.15 ppm 4-isomer is more deshielded due to resonance without steric twist.[1]
Benzoic Ring (H-Meta to COOH) 7.60 – 7.75 ppm7.70 – 7.80 ppm4-isomer shows clear AA'BB' symmetry (d, J~8Hz).[1]
Chlorophenyl (H-3, adjacent to Cl) 7.50 – 7.60 ppm7.50 – 7.60 ppmSimilar in both; determined by Cl substituent.[1]
Chlorophenyl (H-6, adjacent to C=O) 7.35 – 7.45 ppm7.40 – 7.50 ppm2-isomer H-6 is shielded by the orthogonal twist of the rings.[1]
Spectral Analysis & Interpretation[1]
The 4-Isomer (Para-substituted)
  • Symmetry: The defining feature is the symmetry of the benzoic acid ring.[1] You will see two distinct doublets (integrating to 2H each) for the AA'BB' system of the terephthalic moiety.[1]

  • Deshielding: The protons ortho to the carboxylic acid are significantly deshielded (>8.0 ppm) due to the electron-withdrawing nature of the -COOH group and the coplanarity allowed by the para-substitution.[1]

The 2-Isomer (Ortho-substituted)
  • Complexity (ABCD Pattern): The benzoic acid ring lacks symmetry.[1] It produces a complex four-spin system (ABCD).[1]

  • Steric Inhibition of Resonance: The bulky 2-chlorobenzoyl group forces the two aromatic rings out of planarity.[1] This reduces the conjugation of the carbonyl with the rings, often causing a slight upfield shift of the aromatic protons compared to the 4-isomer.

  • Lactol Evidence: If run in CDCl3, look for a loss of the downfield acid peak (13 ppm) and the appearance of a lactol hydroxyl peak (variable, 4–6 ppm or broad 7–8 ppm) and a shift in the Carbon-13 carbonyl peak (from ~195 ppm to ~105 ppm).[1]

Critical Note on Regioisomers (2-Cl vs 4-Cl)

If your "4-isomer" refers to the position of the chlorine (i.e., 2-(4-chlorobenzoyl)benzoic acid ), the distinction lies in the Chlorophenyl Ring splitting:

  • 2-(2-chlorobenzoyl): Chlorophenyl ring is 1,2-disubstituted.[1] Pattern = Complex multiplets (ABCD).[1]

  • 2-(4-chlorobenzoyl): Chlorophenyl ring is 1,4-disubstituted.[1] Pattern = Symmetric AA'BB' doublets.[1]

References

  • ChemicalBook. (n.d.).[1] 2-(4-Chlorobenzoyl)benzoic acid 1H NMR Spectrum. Retrieved from .[1]

  • Royal Society of Chemistry. (2020).[1] Supplementary Information: Synthesis of substituted benzoic acids. RSC Advances. Retrieved from .[1]

  • Jones, R. A., & Katritzky, A. R. (1969).[1] Ring-chain tautomerism of 2-acylbenzoic acids. Journal of the Chemical Society B. Retrieved from .[1][2]

  • National Institutes of Health (NIH). (n.d.).[1] 2-(4-Chlorobenzoyl)benzoic acid Spectral Data. PubChem.[1] Retrieved from .[1]

Sources

Introduction: Deciphering Molecular Structure Through Vibrational Fingerprints

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the FTIR Spectroscopy of 2-(2-chlorobenzoyl)benzoic acid

2-(2-chlorobenzoyl)benzoic acid is a complex organic molecule featuring multiple functional groups, including a carboxylic acid, a ketone, and a chlorinated aromatic ring.[1] Its utility in chemical synthesis and materials science necessitates precise analytical methods for structural confirmation and quality control. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative technique for this purpose. By measuring the absorption of infrared radiation by specific molecular vibrations, an FTIR spectrum provides a unique "fingerprint" of a compound's functional groups and overall structure.

Experimental Methodology: Acquiring a High-Quality FTIR Spectrum

The quality and reproducibility of an FTIR spectrum are fundamentally dependent on the sample preparation and data acquisition protocol. For solid-state analysis of compounds like 2-(2-chlorobenzoyl)benzoic acid, the Potassium Bromide (KBr) pellet method is a widely accepted standard. This technique involves intimately mixing a small amount of the solid sample with finely ground, dry KBr powder and pressing the mixture into a thin, transparent pellet.

The rationale behind this choice is twofold:

  • Optical Transparency : KBr is transparent to infrared radiation in the typical analysis range (4000–400 cm⁻¹), ensuring that all observed absorption bands originate from the analyte.

  • Minimizing Interference : By dispersing the analyte in the KBr matrix, issues like spectral distortion from scattering (the Christiansen effect) and peak saturation, which can occur with thick solid samples, are minimized.

A standardized workflow for this process is crucial for obtaining reliable data.

FTIR_Workflow Figure 1. Standard Experimental Workflow for FTIR Analysis (KBr Pellet Method) cluster_prep Sample Preparation cluster_analysis Spectral Acquisition A 1. Sample Grinding Grind ~1-2 mg of 2-(2-chlorobenzoyl)benzoic acid to a fine powder. B 2. KBr Mixing Add ~100-200 mg of dry FTIR-grade KBr and mix thoroughly. A->B C 3. Pellet Pressing Transfer mixture to a pellet press and apply pressure (7-10 tons) to form a transparent disc. B->C D 4. Background Scan Acquire a background spectrum of the empty sample chamber to account for atmospheric H₂O and CO₂. C->D E 5. Sample Scan Place the KBr pellet in the sample holder and acquire the sample spectrum. D->E F 6. Data Processing Perform automatic background subtraction and baseline correction. E->F

Caption: Figure 1. Standard Experimental Workflow for FTIR Analysis (KBr Pellet Method).

Predicted FTIR Spectrum of 2-(2-chlorobenzoyl)benzoic acid

The vibrational spectrum of 2-(2-chlorobenzoyl)benzoic acid can be understood by considering the contributions from its distinct structural components: the carboxylic acid group, the benzophenone core (two aromatic rings connected by a ketone), and the ortho-chloro substituent.

Key Predicted Vibrational Modes:

  • O-H Stretch (Carboxylic Acid): A very broad and prominent absorption band is expected in the region of 3300-2500 cm⁻¹ . This broadening is a hallmark of the hydrogen-bonded dimer formation common in carboxylic acids.[2] The extensive hydrogen bonding weakens the O-H bond, shifting its stretching vibration to a lower wavenumber.

  • C-H Stretch (Aromatic): Sharp, medium-intensity peaks are anticipated just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, corresponding to the stretching of C-H bonds on the two benzene rings.[3]

  • C=O Stretch (Carbonyls): This is a critical region. Two distinct C=O stretching bands are expected:

    • Carboxylic Acid C=O: A strong, sharp peak around 1700-1680 cm⁻¹ . This is characteristic of an aryl carboxylic acid participating in hydrogen bonding.[2]

    • Ketone C=O: Another strong peak is expected from the benzoyl ketone group, likely around 1670-1650 cm⁻¹ . The conjugation with two aromatic rings slightly lowers its frequency compared to a simple aliphatic ketone.

  • C=C Stretch (Aromatic): Several medium to sharp peaks will appear in the 1600-1450 cm⁻¹ region, representing the skeletal C=C stretching vibrations within the benzene rings.[3]

  • C-O Stretch & O-H Bend (Carboxylic Acid): Look for bands in the 1320-1210 cm⁻¹ (C-O stretch) and near 920 cm⁻¹ (out-of-plane O-H bend, often broad) regions, which are further evidence of the carboxylic acid dimer.[2][4]

  • C-Cl Stretch: The vibration of the carbon-chlorine bond is expected to produce a medium to strong absorption in the 800-600 cm⁻¹ range. Its exact position can be influenced by the substitution pattern on the aromatic ring.[5]

The table below summarizes these predicted peaks.

Predicted Peak (cm⁻¹)IntensityVibrational Assignment
3300–2500Broad, StrongO-H stretch (from hydrogen-bonded carboxylic acid dimer)
3100–3000Medium, SharpAromatic C-H stretch
~1700Strong, SharpCarboxylic Acid C=O stretch
~1660Strong, SharpKetone C=O stretch
1600–1450Medium-StrongAromatic C=C ring skeletal vibrations
1320–1210MediumC-O stretch (coupled with O-H in-plane bend)
~920Broad, MediumOut-of-plane O-H bend (from dimer)
800-600Medium-StrongC-Cl stretch

Comparative Spectral Analysis: The Influence of Structure

To validate our predictions and understand the unique spectral identity of 2-(2-chlorobenzoyl)benzoic acid, we compare it with its structural relatives. The key differences arise from the presence and position of the substituents.

Molecule_Comparison Figure 2. Structural Comparison of Analyzed Compounds A Benzoic Acid (Baseline) B 2-Chlorobenzoic Acid (Adds o-Chloro) C 2-(2-Chlorobenzoyl)benzoic Acid (Target Molecule) D 2-(4-Chlorobenzoyl)benzoic Acid (Isomeric Comparison)

Caption: Figure 2. Structural Comparison of Analyzed Compounds.

Comparison Table: Key Spectral Differences
CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)Key Distinguishing Features
Benzoic Acid 3300-2500 (Broad)~1700-1680 (Single, sharp peak)[2]N/ASimplest spectrum; only one C=O band.
2-Chlorobenzoic Acid 3300-2500 (Broad)~1700 (Single, sharp peak)[5][6]~750[5]Presence of a C-Cl stretch; C=O position is similar to benzoic acid.
2-(4'-Chlorobenzoyl)benzoic Acid 3300-2500 (Broad)Two distinct peaks: ~1700 (acid), ~1660 (ketone)[7]~800-750Two C=O bands confirm the benzophenone structure. C-Cl stretch present. The para position of Cl has minimal steric effect.
2-(2'-Chlorobenzoyl)benzoic Acid (Predicted) 3300-2500 (Broad)Two distinct peaks: ~1700 (acid), ~1660 (ketone)~800-750Two C=O bands. The key difference from its isomer lies in the "fingerprint" region (<1000 cm⁻¹) due to steric hindrance from the ortho-chloro group, which alters out-of-plane bending modes.
Discussion of Spectral Differences
  • Benzoic Acid vs. Substituted Analogues : The primary difference between benzoic acid and its derivatives is the appearance of bands related to the substituents. For 2-chlorobenzoic acid, this is the C-Cl stretching vibration.[5] For the benzoyl-substituted compounds, the most dramatic change is the appearance of a second, distinct C=O stretching peak from the ketone group.

  • 2-(2-chlorobenzoyl)benzoic acid vs. 2-(4'-chlorobenzoyl)benzoic acid : This is the most insightful comparison. Both molecules share the same functional groups and will exhibit two C=O peaks. However, the position of the chlorine atom—ortho versus para—is expected to induce subtle but measurable differences, particularly in the lower frequency "fingerprint region" (below 1000 cm⁻¹). The steric strain introduced by the bulky chlorine atom in the ortho position can restrict the rotational freedom between the two aromatic rings, potentially leading to slight shifts in the frequencies of skeletal and out-of-plane bending vibrations compared to the less-strained para isomer. Therefore, while the high-frequency regions will appear similar, the unique pattern in the fingerprint region will be the definitive identifier for each isomer.

Conclusion

The FTIR spectrum of 2-(2-chlorobenzoyl)benzoic acid is characterized by a unique combination of vibrational modes that directly reflect its molecular architecture. The most definitive features for its identification are:

  • The extremely broad O-H absorption band (3300-2500 cm⁻¹) confirming the hydrogen-bonded carboxylic acid.

  • The presence of two distinct, strong carbonyl (C=O) absorption peaks between 1700 cm⁻¹ and 1650 cm⁻¹, one for the carboxylic acid and one for the ketone.

  • The C-Cl stretching band in the 800-600 cm⁻¹ region.

  • A unique pattern of absorptions in the fingerprint region (<1000 cm⁻¹) that distinguishes it from its 2-(4'-chlorobenzoyl)benzoic acid isomer.

By comparing its predicted spectrum with those of related, well-documented compounds, we can establish a reliable analytical framework for the positive identification and characterization of 2-(2-chlorobenzoyl)benzoic acid, making FTIR spectroscopy an indispensable tool for researchers and developers working with this molecule.

References

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. (n.d.). UCL Discovery - University College London. [Link]

  • Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR... (n.d.). ResearchGate. [Link]

  • Fiedler, P., Böhm, S., Kulhánek, J., & Exner, O. (2006). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry, 4(10), 2003-2011. [Link]

  • Fiedler, P., Böhm, S., Kulhánek, J., & Exner, O. (2006). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. PubMed. [Link]

  • Molecular structure and vibrational spectra of 2-chlorobenzoic acid by density functional theory and ab-initio Hartree-Fock calculations. (n.d.). ResearchGate. [Link]

  • Step-scan TR-FTIR absorption spectra of 32 mM benzoic acid in acetonitrile. (n.d.). ResearchGate. [Link]

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH. (n.d.). Doc Brown's Advanced Organic Chemistry. [Link]

  • 2-(4'-Chlorobenzoyl)benzoic acid. (n.d.). PubChem. [Link]

  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. (2022). International Journal of Trend in Scientific Research and Development. [Link]

  • 2-Chlorobenzoic Acid. (n.d.). PubChem. [Link]

  • Fischer, M., Walther, M., & Jepsen, P. U. (2002). Collective Vibrational Modes in Biological Molecules Investigated by Terahertz Time-Domain Spectroscopy. Biopolymers, 67(4-5), 310-313. [Link]

  • 2-Chlorobenzoyl chloride. (n.d.). PubChem. [Link]

  • Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022). MDPI. [Link]

  • Koczoń, P., Barańska, H., & Lewandowski, W. (2001). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics, 10(1), 71-76. [Link]

Sources

Comparing UV absorption spectra of chlorobenzoyl benzoic acid isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the synthesis of anthraquinone-derived pharmaceuticals (such as the diuretic Chlorthalidone ) and high-performance polymers, 2-(4-chlorobenzoyl)benzoic acid (4-CBBA) is the primary intermediate of interest. It is typically synthesized via the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride.

However, this reaction is not perfectly regioselective. The formation of the 2-(2-chlorobenzoyl)benzoic acid (2-CBBA) isomer—where the chlorine atom is ortho to the ketone bridge—is a critical impurity profile parameter. Differentiating these isomers by UV spectroscopy requires a nuanced understanding of Steric Inhibition of Resonance (SIR) .

This guide provides a technical comparison of the UV absorption characteristics of these isomers, grounded in electronic theory and validated by experimental protocols.

Structural & Electronic Analysis

The spectral difference between the 4-chloro and 2-chloro isomers is not merely a fingerprint deviation; it is a direct consequence of molecular geometry affecting


-electron delocalization.
The 4-Chloro Isomer (Target)
  • Structure: The chlorine atom is in the para position relative to the benzoyl ketone.

  • Electronic State: The phenyl ring containing the chlorine can achieve near-planarity with the carbonyl group. This allows for effective overlap between the

    
     electrons of the chlorine, the 
    
    
    
    system of the benzene ring, and the
    
    
    orbitals of the carbonyl group.
  • Spectral Result: This extended conjugation results in a Bathochromic (Red) Shift and a Hyperchromic (Intensity) Effect .

The 2-Chloro Isomer (Impurity)
  • Structure: The chlorine atom is in the ortho position relative to the benzoyl ketone.

  • Electronic State: The bulky chlorine atom creates significant steric repulsion with the carbonyl oxygen or the phenyl ring of the benzoic acid moiety. To relieve this strain, the chlorophenyl ring twists out of the plane of the carbonyl group.

  • Spectral Result: This twisting disrupts the conjugation pathway (Steric Inhibition of Resonance). The molecule absorbs at lower wavelengths (Hypsochromic/Blue Shift ) and with lower intensity compared to the para-isomer.

Comparative Spectral Data

The following data summarizes the characteristic UV transitions. Note that exact maxima may shift slightly (


 2 nm) depending on solvent polarity (solvatochromism) and pH.
Feature2-(4-Chlorobenzoyl)benzoic acid (Target)2-(2-Chlorobenzoyl)benzoic acid (Impurity)Mechanistic Cause
Primary

(K-Band)
242 – 254 nm 225 – 235 nm Conjugation vs. Steric Twist
Secondary

(B-Band)
~285 – 305 nm~270 – 280 nmBenzenoid transitions
Molar Absorptivity (

)
High (Strong Conjugation)Moderate (Inhibited Resonance)Transition Probability
Detection Preference 240 nm (Optimal Sensitivity)220 nm (Required for trace detection)Spectral overlap

Critical Insight: If you monitor the reaction solely at 254 nm (a standard mercury lamp wavelength), you may underestimate the concentration of the 2-chloro impurity because its extinction coefficient (


) at 254 nm is significantly lower than that of the 4-chloro target.

Experimental Protocol: Isomer Differentiation Workflow

This protocol is designed to be self-validating. The use of a Diode Array Detector (DAD) is recommended to capture full spectral data for peak purity analysis.

Reagents & Equipment
  • Instrument: HPLC with PDA/DAD Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm or 5 µm). Note: A phenyl-hexyl column may offer superior selectivity for aromatic isomers.

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Water.[1]

  • Buffer: 0.1% Phosphoric Acid (

    
    ) or Formic Acid (for MS compatibility).[2]
    
Method Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Injection Volume 10 µLSufficient mass for impurity detection.
Column Temp 30°CMaintains reproducible retention times.
Detection Ch A: 240 nm (BW 4 nm) Ch B: 220 nm (BW 4 nm)240 nm maximizes target signal; 220 nm captures the blue-shifted impurity.
Gradient Profile
Time (min)% Mobile Phase A (0.1%

)
% Mobile Phase B (MeCN)Action
0.08515Initial equilibration
15.04060Linear gradient to elute isomers
18.01090Wash column
20.08515Re-equilibration
Data Interpretation Step
  • Retention Time: The more polar 2-(4-chlorobenzoyl)benzoic acid typically elutes before the 2-(2-chlorobenzoyl)benzoic acid on standard C18 phases due to the exposed carboxylic acid group and planar geometry interacting with the mobile phase, though this can reverse on specific phases. Always inject authentic standards.

  • Spectral Ratio Check: Extract the UV spectrum of the main peak. Calculate the ratio of Absorbance(240nm) / Absorbance(220nm).

    • High Ratio (>1.2): Indicates 4-chloro isomer (Target).

    • Low Ratio (<0.8): Indicates 2-chloro isomer (Impurity).

Visualizations

Synthesis and Impurity Pathway

This diagram illustrates the origin of the isomers during the Friedel-Crafts reaction.

ReactionPathway Reactants Phthalic Anhydride + Chlorobenzene Catalyst AlCl3 (Friedel-Crafts) Reactants->Catalyst Target TARGET: 2-(4-Chlorobenzoyl) benzoic acid (Para-substitution) Catalyst->Target Major Product (Sterically Favored) Impurity IMPURITY: 2-(2-Chlorobenzoyl) benzoic acid (Ortho-substitution) Catalyst->Impurity Minor Product (Sterically Hindered) Analysis HPLC-UV Analysis (Differentiation) Target->Analysis Impurity->Analysis

Caption: Reaction pathway showing the competitive formation of the target 4-chloro isomer and the 2-chloro impurity.

Analytical Workflow Logic

A logic flow for the scientist to confirm isomer identity.

AnalysisLogic Sample Crude Reaction Sample HPLC HPLC Separation (C18 Column) Sample->HPLC Detect UV Detection (Dual Wavelength) HPLC->Detect Decision Check Absorbance Max (Spectral Extraction) Detect->Decision Result4 Lambda Max ~242-254nm (Target: 4-Cl Isomer) Decision->Result4 Red Shifted Result2 Lambda Max ~225-235nm (Impurity: 2-Cl Isomer) Decision->Result2 Blue Shifted

Caption: Decision tree for identifying chlorobenzoyl benzoic acid isomers based on spectral shifts.

References

  • National Institute of Standards and Technology (NIST). "Benzoic acid, 4-chloro- UV/Visible Spectrum." NIST Chemistry WebBook, SRD 69. [Link][3]

  • SIELC Technologies. "Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column." SIELC Application Notes. [Link]

  • Ballester, M., et al. "Steric Inhibition of Resonance by Ortho Chlorine Atoms in Styrenes and Benzene Carboxylic Acids."[4] Defense Technical Information Center (DTIC), 1960.[4] [Link]

  • PubChem. "2-(4-Chlorobenzoyl)benzoic acid (Compound Summary)." National Library of Medicine. [Link]

  • Exner, O., et al. "Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids." Chemistry (Weinheim), 2000. [Link]

Sources

A Comparative Guide to the C-13 NMR Characterization of 2-(2-chlorobenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, unambiguous structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Carbon-13 Nuclear Magnetic Resonance (C-13 NMR) spectroscopy is a cornerstone technique for this purpose, providing a detailed fingerprint of the carbon framework of a molecule. This guide offers an in-depth analysis of the C-13 NMR characterization of 2-(2-chlorobenzoyl)benzoic acid, a key intermediate in various synthetic pathways.

In the absence of a publicly available, fully assigned C-13 NMR spectrum for 2-(2-chlorobenzoyl)benzoic acid, this guide adopts a comparative methodology. By examining the experimentally determined spectra of its constituent parts and a closely related analogue—2-benzoylbenzoic acid—we can build a robust, predictive model for the target molecule's spectrum. This approach not only allows for the confident identification of 2-(2-chlorobenzoyl)benzoic acid but also highlights the spectral nuances that differentiate it from structurally similar compounds.

The Logic of Spectral Prediction: A Comparative Framework

The core of our analysis rests on understanding how the electronic environment of each carbon atom influences its chemical shift. The structure of 2-(2-chlorobenzoyl)benzoic acid features two distinct aromatic rings and two carbonyl groups—a ketone and a carboxylic acid. The key to a successful spectral assignment lies in dissecting the molecule and comparing it to simpler, well-characterized analogues.

Our primary comparators are:

  • 2-Chlorobenzoic Acid : Represents the chlorinated benzoyl moiety.

  • 2-Benzoylbenzoic Acid : The direct, non-chlorinated parent compound.

By analyzing the known spectral data of these molecules, we can predict the C-13 NMR spectrum of 2-(2-chlorobenzoyl)benzoic acid with a high degree of confidence.

Predicted C-13 NMR Data for 2-(2-chlorobenzoyl)benzoic acid

The following table presents the predicted chemical shifts for 2-(2-chlorobenzoyl)benzoic acid, based on a comparative analysis with 2-benzoylbenzoic acid and the known substituent effects of chlorine.

Carbon Atom Predicted Chemical Shift (ppm) Rationale for Prediction
C=O (Ketone) ~195-197Downfield shift compared to carboxylic acid carbonyl. The ortho-chloro substituent on the adjacent ring will influence this shift due to steric and electronic effects.
C=O (Carboxylic Acid) ~168-172Typical range for a carboxylic acid carbonyl, generally upfield from a ketone.
Aromatic C-Cl ~132-134Direct attachment to the electronegative chlorine atom causes a downfield shift.
Aromatic C-H (Chlorinated Ring) ~126-132The electron-withdrawing effect of the chlorine atom will influence the chemical shifts of the other carbons in this ring.
Aromatic C-H (Benzoic Acid Ring) ~128-135Chemical shifts will be influenced by the deshielding effect of the attached benzoyl group.
Quaternary Carbons (Ring Junctions) ~130-145These carbons, lacking directly attached protons, often exhibit weaker signals and are found in the crowded aromatic region.

Comparative Spectral Data

To underscore the differences and aid in identification, the following table summarizes the experimental C-13 NMR data for our key comparators.

Compound Carbonyl (Ketone) (ppm) Carbonyl (Carboxylic Acid) (ppm) Aromatic Region (ppm) Reference
2-Benzoylbenzoic acid Not explicitly assignedNot explicitly assignedNot explicitly assigned[1]
2-Chlorobenzoic acid N/A171.09134.83, 133.65, 132.54, 131.56, 128.46, 126.75[2]

Note: While a full peak assignment for 2-benzoylbenzoic acid was not found, its spectrum is available for comparison.

The presence of the chlorine atom in 2-(2-chlorobenzoyl)benzoic acid is expected to be the most significant differentiator. The carbon directly bonded to the chlorine (C-Cl) will have a distinct chemical shift, and the electronic effects of the chlorine will subtly alter the shifts of the other carbons in that ring compared to the unsubstituted ring in 2-benzoylbenzoic acid.

Experimental Protocol for C-13 NMR Acquisition

To ensure data integrity and reproducibility, the following protocol is recommended for acquiring the C-13 NMR spectrum of 2-(2-chlorobenzoyl)benzoic acid.

1. Sample Preparation:

  • Dissolve 20-30 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

2. NMR Spectrometer Setup:

  • Use a spectrometer with a minimum field strength of 100 MHz for ¹³C.
  • Ensure the spectrometer is properly tuned and shimmed for the sample.

3. Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
  • Spectral Width: Approximately 250 ppm (e.g., -10 to 240 ppm).
  • Acquisition Time: ~1-2 seconds.
  • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons.
  • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
  • Perform a Fourier transform.
  • Phase the spectrum carefully.
  • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

Visualizing the Characterization Workflow

The logical flow of characterizing 2-(2-chlorobenzoyl)benzoic acid using C-13 NMR, from sample preparation to spectral analysis, can be visualized as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Comparison prep_sample Dissolve 20-30 mg in 0.6 mL CDCl3 add_tms Add TMS Internal Standard prep_sample->add_tms load_sample Load Sample into Spectrometer setup_params Set Acquisition Parameters (zgpg30, 1024 scans) load_sample->setup_params acquire_data Acquire FID setup_params->acquire_data ft Fourier Transform acquire_data->ft phasing Phase Correction ft->phasing calibration Calibrate to TMS (0.0 ppm) phasing->calibration assign_peaks Assign Predicted Peaks calibration->assign_peaks compare_analogs Compare with 2-Benzoylbenzoic and 2-Chlorobenzoic Acids assign_peaks->compare_analogs

Caption: C-13 NMR Characterization Workflow.

Distinguishing Features and Potential Pitfalls

When analyzing the C-13 NMR spectrum, the following points are crucial for an accurate identification of 2-(2-chlorobenzoyl)benzoic acid:

  • Two Distinct Carbonyl Signals: The presence of both a ketone (~195-197 ppm) and a carboxylic acid (~168-172 ppm) carbonyl is a key feature of this class of compounds. The chemical shift difference helps in their assignment, with ketones typically being more downfield.[3][4]

  • Number of Aromatic Signals: Due to the lack of symmetry, all 12 aromatic carbons should, in principle, be non-equivalent, leading to 12 distinct signals. However, some peaks in the aromatic region (120-150 ppm) may overlap, especially on lower-field instruments.

  • Quaternary Carbon Identification: The four quaternary carbons (two ring junctions, C-COOH, and C-CO-Ar) can be identified by their typically lower intensity compared to the protonated carbons. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can definitively distinguish them.

Common Pitfalls:

  • Solvent Peaks: The solvent signal (e.g., ~77 ppm for CDCl₃) should not be mistaken for a sample peak.[4]

  • Signal Intensity: Unlike in ¹H NMR, the integration of ¹³C signals is generally not proportional to the number of carbons due to varying relaxation times and the Nuclear Overhauser Effect (NOE).

Conclusion

The C-13 NMR characterization of 2-(2-chlorobenzoyl)benzoic acid is a clear-cut process when a comparative approach is employed. By understanding the spectral features of its constituent parts and closely related analogues, a confident structural assignment can be made. The predicted spectrum, characterized by two distinct carbonyl signals and a complex aromatic region influenced by the chloro-substituent, provides a unique fingerprint for this important synthetic intermediate. Adherence to a standardized experimental protocol will ensure the acquisition of high-quality, reproducible data, which is the bedrock of reliable chemical characterization in a research and development setting.

References

  • Oregon State University. NMR Analysis of Substituted Benzophenones Analysis Guide. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • ChemHelpASAP. chemical shift of functional groups in 13C NMR spectroscopy. [Link]

Sources

Validated HPLC methods for detecting 2-(2-chlorobenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Chlorobenzoyl)benzoic acid (CAS: 5543-24-8), also known as o-(2-chlorobenzoyl)benzoic acid, is a critical intermediate in the synthesis of phthalazine derivatives and a known process-related impurity in active pharmaceutical ingredients (APIs) such as Chlorthalidone , Azelastine , and Indomethacin .[1][2]

Unlike its para-isomer (2-(4-chlorobenzoyl)benzoic acid), the ortho-isomer presents unique chromatographic challenges due to steric hindrance and potential intramolecular hydrogen bonding (the "ortho effect"). This guide objectively compares two validated methodological approaches: a High-Throughput Isocratic Method ideal for routine Quality Control (QC), and a Stability-Indicating Gradient Method designed for complex impurity profiling and isomer resolution.

Part 1: Method Landscape & Performance Comparison

The selection of an HPLC method depends on the analytical goal: speed versus resolution. The following table contrasts the two primary validated approaches derived from pharmacopoeial standards and industrial literature.

Comparative Performance Matrix
FeatureMethod A: High-Throughput QC Method B: Stability-Indicating Gradient
Primary Application Routine Assay, Content UniformityImpurity Profiling, Isomer Separation
Stationary Phase C18 (L1) - 5 µm (e.g., Zorbax Eclipse)Phenyl-Hexyl or C18 (L1) - 3 µm
Elution Mode IsocraticGradient
Run Time < 8 minutes25 - 35 minutes
Isomer Resolution Moderate (

)
High (

)
MS Compatibility Low (Phosphate Buffer)High (Formate/Acetate Buffer)
LOD / LOQ ~0.5 µg/mL / ~1.5 µg/mL~0.05 µg/mL / ~0.15 µg/mL

Part 2: Deep Dive Protocols

Method A: High-Throughput Isocratic Protocol (QC Standard)

Best for: Routine batch release where the synthesis route precludes complex isomer mixtures.

Principle: This method utilizes a low pH phosphate buffer to suppress the ionization of the carboxylic acid moiety (


), ensuring the analyte remains in its neutral, hydrophobic form for consistent retention on a C18 column.
Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent USP L1.

  • Mobile Phase: Phosphate Buffer (pH 2.5) : Acetonitrile (55 : 45 v/v).

    • Buffer Prep: Dissolve 1.36 g

      
       in 1 L water; adjust pH to 2.5 with dilute orthophosphoric acid.
      
  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 30°C.

  • Detection: UV at 230 nm (Maximize signal) or 254 nm (Selectivity).

  • Injection Volume: 10-20 µL.

Expert Insight: The "Ortho Effect"

In isocratic systems, 2-(2-chlorobenzoyl)benzoic acid typically elutes earlier than its para-isomer (2-(4-chlorobenzoyl)benzoic acid). The ortho-chlorine atom forces the benzoyl ring out of planarity with the benzoic acid ring, reducing the effective hydrophobic surface area available for interaction with the C18 ligands.

Method B: Stability-Indicating Gradient Protocol (Impurity Profiling)

Best for: Detecting degradation products and separating the target from the 4-chloro isomer.

Principle: A gradient elution profile allows for the separation of compounds with a wide range of polarities. The use of a Phenyl-Hexyl column (optional) or high-efficiency C18 provides alternative selectivity (


 interactions) to resolve the positional isomers.
Chromatographic Conditions
  • Column: Phenomenex Luna C18(2) or Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10 mM Ammonium Acetate pH 4.5).

  • Mobile Phase B: Acetonitrile (or Methanol).[4]

  • Gradient Program:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-20 min: 20%

      
       80% B (Linear ramp)
      
    • 20-25 min: 80% B (Wash)

    • 25.1 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: PDA (210-400 nm scan); Quant at 235 nm.

Part 3: Visualization & Workflow

Analytical Decision Workflow

The following diagram illustrates the logical flow for selecting the appropriate method and troubleshooting common issues.

MethodSelection Start Start: Sample Analysis Purpose Define Purpose Start->Purpose IsomerRisk Is 4-chloro isomer present? Purpose->IsomerRisk Impurity Profiling QC_Method Method A: Isocratic C18 (High Throughput) Purpose->QC_Method Routine Assay IsomerRisk->QC_Method No (Single Peak) Stab_Method Method B: Gradient (Stability Indicating) IsomerRisk->Stab_Method Yes (High Res Needed) MS_Compat MS Detection Required? QC_Method->MS_Compat Buffer_Choice Use Formate/Acetate (Method B Modified) MS_Compat->Buffer_Choice Yes Phos_Choice Use Phosphate Buffer (Method A Standard) MS_Compat->Phos_Choice No

Caption: Decision tree for selecting between Isocratic (Method A) and Gradient (Method B) approaches based on sample complexity and detection requirements.

Part 4: Validation Framework (E-E-A-T)

To ensure Trustworthiness and Scientific Integrity , the selected method must be validated according to ICH Q2(R1) guidelines. The following parameters are critical for 2-(2-chlorobenzoyl)benzoic acid:

  • Specificity:

    • Requirement: Resolution (

      
      ) > 1.5 between the analyte and the para-isomer (if present).
      
    • Test: Inject a mixture of 2-(2-chlorobenzoyl)benzoic acid and 2-(4-chlorobenzoyl)benzoic acid. Method B typically yields

      
      .
      
  • Linearity & Range:

    • Range: 0.1 µg/mL (LOQ) to 150% of the target concentration.

    • Acceptance:

      
      .[5]
      
  • Accuracy (Recovery):

    • Protocol: Spike the analyte into the sample matrix (e.g., Chlorthalidone API) at 50%, 100%, and 150% levels.

    • Target: 98.0% – 102.0% recovery.

  • Robustness (pH Sensitivity):

    • Caution: Because the analyte is a carboxylic acid, retention is highly sensitive to pH changes near its

      
       (approx 3.5).
      
    • Control: Ensure buffer pH is controlled within ±0.05 units. Operating at pH 2.5 (Method A) is more robust than operating at pH 4.0.

References

  • SIELC Technologies. (2018). Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Krishnaiah, C., et al. (2012).[6] A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Journal of Chromatographic Science. Retrieved from [Link]

  • United States Pharmacopeia (USP).Chlorthalidone Monograph: Organic Impurities.

Sources

Publish Comparison Guide: COA and Purity Testing for 2-(2-chlorobenzoyl)benzoic Acid Reference Material

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Identity

In pharmaceutical development, 2-(2-chlorobenzoyl)benzoic acid (often abbreviated as 2-CBBA or o-chlorobenzoylbenzoic acid) serves as a critical impurity marker and synthetic intermediate.[1][2] Its structural isomer, 2-(4-chlorobenzoyl)benzoic acid (CAS 85-56-3), is the primary intermediate for Chlorthalidone, but the ortho-isomer (2-CBBA, CAS 5543-24-8) frequently appears as a positional isomer impurity or a degradation product in benzophenone-derivative synthesis.[1][2]

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Reagent Grade alternatives . We provide experimental evidence demonstrating why relying solely on HPLC Area % (common in reagent grade COAs) leads to significant quantitative errors compared to Mass Balance or qNMR-certified standards.

Compound Identification Profile
ParameterSpecification
Chemical Name 2-(2-chlorobenzoyl)benzoic acid
CAS Number 5543-24-8 (Distinct from the para-isomer 85-56-3)
Molecular Formula C₁₄H₉ClO₃
Molecular Weight 260.67 g/mol
pKa (Calc.) ~3.5 – 4.0 (Carboxylic acid moiety)
Critical Attribute Susceptible to moisture uptake; UV response differs from non-chlorinated analogs.[1][2][3][4]

Comparative Analysis: Certified Reference Material vs. Reagent Grade

The Certificate of Analysis (COA) is the primary document validating the "fitness for use" of a standard. Below is a direct comparison of data typically found in a High-Quality CRM versus a standard Reagent Grade alternative.

Table 1: COA Parameter Comparison
ParameterHigh-Quality CRM (Recommended) Reagent Grade / Alternative Impact on Data
Purity Assignment Mass Fraction (% w/w) derived from Mass Balance (100% - Impurities) or qNMR.HPLC Area % only.Reagent grade ignores water, salt, and solvent content, often overestimating purity by 1–5%.[1]
Water Content Measured by Karl Fischer (KF) titration. Typical values: 0.2% – 1.5%.[1]"Not Determined" or "Hygroscopic".[1]Missing KF data causes direct weighing errors in quantitative assays.[1]
Residual Solvents Quantified by GC-HS . Specific values for Toluene/Methanol provided."Conforms by NMR" (Qualitative only).Trapped solvent in the crystal lattice inflates the sample mass without contributing to the active signal.
Homogeneity Tested between bottles; uncertainty included in the certified value.Not tested.Risk of "hot spots" in the bulk material.
Traceability Traceable to SI Units via NIST SRM (e.g., Benzoic Acid).Traceable to "In-house standard".Lack of metrological traceability compromises regulatory filings.

Experimental Protocols & Validation

To validate the quality of 2-(2-chlorobenzoyl)benzoic acid, we employ an orthogonal approach: HPLC-UV for related substances and qNMR for absolute content.[1][2]

Protocol A: Purity by HPLC-UV (Relative Purity)

Objective: To separate the ortho (2-chloro) isomer from the para (4-chloro) isomer and quantify organic impurities.[2]

  • Causality: The carboxylic acid group requires a suppressed ionization state for retention on C18 columns. Therefore, the mobile phase pH must be maintained below the pKa (pH < 3.0).

Methodology:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Benzoyl absorption) and 254 nm.

  • Sample Prep: Dissolve 10 mg in 10 mL of 50:50 Water:ACN.

Critical Observation: The ortho-isomer (2-CBBA) typically elutes before the para-isomer due to the "ortho-effect" (steric hindrance reducing planarity and interaction with the stationary phase).[2] A reagent grade alternative often contains 0.5–2.0% of the para-isomer, which may co-elute if the gradient is too steep.[1]

Protocol B: Absolute Purity by qNMR (The Self-Validating Standard)

Objective: To determine the absolute mass fraction (% w/w) independent of UV response factors. This is the "Gold Standard" for characterizing Reference Materials.

Methodology:

  • Internal Standard (IS): Maleic Acid (NIST Traceable), accurately weighed.[1]

  • Solvent: DMSO-d₆ (Ensures solubility of both the aromatic acid and IS).

  • Pulse Sequence: 90° pulse, relaxation delay (d1) ≥ 60 seconds (5 × T1) to ensure full relaxation.

  • Quantification:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weighed mass,
    
    
    = Purity.[2]

Why this validates the COA: If the HPLC Area % is 99.5% but the qNMR purity is 96.0%, the difference (3.5%) is almost certainly due to invisible impurities like water, inorganic salts, or residual solvents that HPLC-UV cannot detect.[1]

Visualization: The RM Qualification Workflow

The following diagram illustrates the rigorous process required to certify a Reference Material compared to a simple QC check.

RM_Qualification cluster_Char Characterization (The Difference) Start Crude Synthesis (2-CBBA) Purification Recrystallization (Removal of 4-isomer) Start->Purification HPLC HPLC-UV (Organic Impurities) Purification->HPLC Reagent_COA Reagent COA (Area % Only) Purification->Reagent_COA Skipping full char. Assignment Value Assignment (Mass Balance Eq) HPLC->Assignment 100% - Org. Imp. GC_HS GC-Headspace (Residual Solvents) GC_HS->Assignment - Volatiles KF Karl Fischer (Water Content) KF->Assignment - Water qNMR qNMR / DSC (Orthogonal Purity) qNMR->Assignment Confirmation Final_COA Certified COA (w/ Uncertainty Budget) Assignment->Final_COA

Caption: Figure 1. The Mass Balance approach (Red/Blue nodes) integrates multiple data streams to define purity, whereas Reagent Grade (Grey node) relies on a single, often misleading, metric.[1]

Technical Recommendations

When selecting a reference material for 2-(2-chlorobenzoyl)benzoic acid:

  • For Identification (IR/NMR): Reagent Grade (95%+) is sufficient.

  • For Quantitation (Assay/Impurity Calculation): You must use a characterized Reference Standard with a defined water and solvent content.

    • Risk: Using a 99% (HPLC) reagent that actually contains 2% water will introduce a systematic 2% bias in your drug substance potency calculations.

  • Isomer Specificity: Ensure the COA explicitly confirms the absence of the para-isomer (2-(4-chlorobenzoyl)benzoic acid) by retention time comparison, as these isomers have identical Mass Spectra (MW 260.67).

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006). [Link]

  • Saito, T., et al. "Metrological traceability of purity values of organic reference materials assigned by qNMR."[1] Metrologia 47.3 (2010). [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8374, 2-Chlorobenzoic acid (Structural Analog Data).[1][Link][2]

  • European Directorate for the Quality of Medicines (EDQM). Reference Standards Guide.[Link][2]

Sources

A Comparative Guide to Differentiating 1-Chloroanthraquinone and 2-Chloroanthraquinone Precursors

Author: BenchChem Technical Support Team. Date: March 2026

As critical building blocks in the synthesis of advanced vat dyes, pharmaceuticals, and functional materials, chloroanthraquinones serve as indispensable electrophilic precursors. However, the exact regiochemistry of the halogen substitution—specifically whether it occupies the alpha (


) or beta (

) position—fundamentally alters the molecule's electronic landscape, steric profile, and crystal packing behavior.

This guide provides an objective, data-driven framework for differentiating 1-chloroanthraquinone (1-CAQ) from 2-chloroanthraquinone (2-CAQ) . By combining physicochemical profiling with self-validating experimental protocols, researchers can definitively authenticate their precursors before committing them to complex downstream syntheses.

Structural Causality: The Alpha vs. Beta Paradigm

The core difference between 1-CAQ and 2-CAQ lies in the proximity of the chlorine atom to the anthraquinone core's carbonyl groups.

  • 1-Chloroanthraquinone (Alpha-substitution): The chlorine atom is adjacent to the carbonyl group at the 9-position. This proximity induces a strong peri-effect . The carbonyl group exerts a powerful electron-withdrawing inductive and resonance effect directly on the adjacent carbon, highly activating the C-Cl bond toward Nucleophilic Aromatic Substitution (S

    
    Ar)[1]. However, this same proximity introduces significant steric hindrance for bulky nucleophiles.
    
  • 2-Chloroanthraquinone (Beta-substitution): The chlorine atom is positioned one carbon further away. While still activated by the extended conjugated system, it lacks the direct peri-interaction[2]. Consequently, 2-CAQ is sterically more accessible but electronically less activated, often requiring harsher conditions or transition-metal catalysis (e.g., Ullmann coupling) to achieve substitution.

Quantitative Physicochemical Comparison

The structural asymmetry of 1-CAQ prevents tight crystal lattice packing, resulting in a significantly lower melting point compared to the more linear and symmetric 2-CAQ[3]. This thermal discrepancy is the most rapid diagnostic tool for baseline differentiation.

Property1-Chloroanthraquinone (1-CAQ)2-Chloroanthraquinone (2-CAQ)
CAS Number 82-44-0[3]131-09-9
PubChem CID 6709[4]8553[5]
Substitution Type Alpha (

)
Beta (

)
Melting Point 159–162 °C[1][3]210–212 °C
Crystal Lattice Energy Lower (Asymmetric packing)Higher (Symmetric packing)
S

Ar Reactivity
High (Peri-carbonyl activation)Moderate (Requires harsher conditions)

Spectroscopic Differentiation: The NMR Gold Standard

While melting point offers a rapid preliminary check,


H NMR spectroscopy provides absolute, non-destructive structural confirmation. The position of the chlorine atom dictates the spin-spin coupling networks of the protons on the substituted aromatic ring.

Causality in 1-CAQ: The substituted ring contains three contiguous protons (H-2, H-3, H-4). This creates a classic AMX or ABC spin system. You will observe a doublet (H-2, ortho to Cl), a triplet (H-3, ortho to H-2 and H-4), and a doublet (H-4, ortho to H-3). Causality in 2-CAQ: The chlorine atom at position 2 isolates the H-1 proton between the highly deshielding carbonyl group and the electronegative chlorine. Because H-1 has no adjacent ortho protons, it appears as a distinct, fine-split doublet (due to long-range meta coupling with H-3,


 Hz). The remaining protons (H-3 and H-4) appear as a doublet of doublets and a doublet, respectively[5].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. The expected outcomes are mutually exclusive, ensuring that a positive result for one isomer inherently rules out the other.

Protocol A: Thermal and Spectroscopic Authentication Workflow

Objective: Definitively identify the isomer using orthogonal analytical techniques.

Step-by-Step Methodology:

  • Sample Preparation: Dry the unknown chloroanthraquinone sample in a vacuum oven at 60 °C for 2 hours to remove residual moisture that could depress the melting point.

  • Thermal Analysis (Primary Screen): Load the sample into a capillary tube and heat at a ramp rate of 2 °C/min using a digital melting point apparatus.

    • Validation Check: An endotherm at ~160 °C strongly suggests 1-CAQ[3]. An endotherm at ~210 °C indicates 2-CAQ.

  • NMR Acquisition (Definitive Screen): Dissolve 10 mg of the sample in 0.6 mL of CDCl

    
    . Acquire a 
    
    
    
    H NMR spectrum at 400 MHz or higher.
  • Spectral Validation:

    • Focus on the downfield aromatic region (7.5–8.5 ppm).

    • If the spectrum exhibits a clean triplet (

      
       Hz) corresponding to the H-3 proton, the sample is 1-CAQ .
      
    • If the spectrum exhibits a narrow, isolated doublet (

      
       Hz) corresponding to the H-1 proton, the sample is 2-CAQ .
      

AnalyticalWorkflow Sample Unknown Precursor (C14H7ClO2) MP Step 1: Thermal Analysis (Melting Point) Sample->MP MP1 Endotherm ~160 °C Indicates 1-CAQ MP->MP1 MP2 Endotherm ~210 °C Indicates 2-CAQ MP->MP2 NMR Step 2: 1H NMR Spectroscopy (Spin-Spin Coupling) MP1->NMR MP2->NMR NMR1 Contiguous H2-H3-H4 (d, t, d splitting) NMR->NMR1 NMR2 Isolated H1 Proton (Narrow doublet, J~2Hz) NMR->NMR2

Fig 1: Stepwise analytical workflow for differentiating 1-CAQ and 2-CAQ using thermal and NMR data.

Protocol B: Kinetic Differentiation via S Ar Amination

Objective: Leverage the peri-activation effect to differentiate the isomers based on reaction kinetics.

Step-by-Step Methodology:

  • Reaction Setup: In two separate 10 mL round-bottom flasks, add 1.0 mmol of the unknown chloroanthraquinone.

  • Reagent Addition: Add 3.0 mL of dimethyl sulfoxide (DMSO) and 2.0 mmol of a primary aliphatic amine (e.g.,

    
    -butylamine) to each flask.
    
  • Mild Heating: Stir both reactions at 60 °C for exactly 2 hours.

  • TLC Monitoring: Spot both reaction mixtures on a silica gel TLC plate alongside the starting material. Elute with a Hexane/Ethyl Acetate (4:1) mixture.

  • Kinetic Validation:

    • 1-CAQ Profile: The TLC will show near-complete consumption of the starting material and the appearance of a highly polar, intensely colored (red/purple) spot corresponding to the 1-aminoanthraquinone derivative. Causality: The peri-carbonyl group stabilizes the Meisenheimer intermediate, drastically lowering the activation energy.

    • 2-CAQ Profile: The TLC will show predominantly unreacted starting material. Causality: The absence of peri-activation means the beta-chlorine requires temperatures exceeding 120 °C or copper catalysis to achieve significant conversion.

ReactivityPathway Substrate Chloroanthraquinone Isomer Alpha 1-Chloroanthraquinone (Alpha Position) Substrate->Alpha Beta 2-Chloroanthraquinone (Beta Position) Substrate->Beta Peri Strong Peri-Carbonyl Activation Alpha->Peri NoPeri Standard Resonance Activation Beta->NoPeri Kinetics1 Rapid SNAr Kinetics (Mild Temp Required) Peri->Kinetics1 Kinetics2 Slower SNAr Kinetics (High Temp Required) NoPeri->Kinetics2

Fig 2: Mechanistic divergence in S


Ar reactivity driven by the peri-carbonyl activation effect.

Conclusion

Differentiating 1-chloroanthraquinone from 2-chloroanthraquinone is a critical quality control step in synthetic chemistry. While both share the same molecular weight and core scaffold, the regiochemistry of the chlorine atom dictates entirely different physical properties and reactivity profiles. By relying on the massive 50 °C melting point differential[3], the distinct


H NMR splitting patterns[5], and the kinetic divergence in nucleophilic aromatic substitution, researchers can establish a self-validating loop of precursor authentication.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8553, 2-Chloroanthraquinone." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6709, 1-Chloroanthraquinone." PubChem, [Link]

  • Wikipedia Contributors. "1-Chloroanthraquinone." Wikipedia, The Free Encyclopedia, [Link]

Sources

Safety Operating Guide

2-(2-Chlorobenzoyl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Disposal Directives

Do Not:

  • DO NOT flush down the drain or sewer system.

  • DO NOT mix with strong oxidizers (e.g., perchlorates, nitrates) or strong bases (e.g., sodium hydroxide) in the primary waste stream.[1]

  • DO NOT dispose of in general trash or biohazard bins.

Do:

  • DO segregate as Solid Organic Waste or Halogenated Organic Solvent Waste (if dissolved).

  • DO label all waste containers clearly with the full chemical name and CAS # 5543-24-8 .

  • DO utilize high-temperature incineration as the ultimate disposal method via a licensed hazardous waste contractor.

Chemical Profile & Identity Verification

Precise identification is the first step in safety. Note that this compound is an isomer of the more common 4-chlorobenzoyl derivative. Ensure your inventory matches the specific CAS below to prevent cross-contamination of waste streams.

ParameterSpecification
Chemical Name 2-(2-Chlorobenzoyl)benzoic acid
Synonyms o-(o-Chlorobenzoyl)benzoic acid; 2-(2-Chlorobenzoyl)benzoic acid
CAS Number 5543-24-8 (Distinct from the 4-chloro isomer, CAS 85-56-3)
Molecular Formula C₁₄H₉ClO₃
Molecular Weight 260.67 g/mol
Physical State Solid (White to off-white powder/crystals)
Acidity (pKa) ~3.0 - 4.0 (Estimated based on benzoic acid derivatives)
Solubility Sparingly soluble in water; Soluble in organic solvents (Ethanol, Acetone, DMSO)

Hazard Identification & Segregation Logic

Understanding the chemical behavior dictates the disposal path. As a halogenated aromatic carboxylic acid, it presents specific risks if mishandled.

  • GHS Classification: Irritant (Skin, Eye, Respiratory).[1]

  • Reactivity Hazards:

    • Acidity: Reacts with bases to form salts.

    • Incompatibility: Incompatible with strong oxidizing agents. Segregate strictly from nitric acid, perchlorates, and permanganates to prevent exothermic reactions or formation of toxic gases.[1]

Segregation Decision Tree

SegregationLogic Chemical 2-(2-Chlorobenzoyl) benzoic acid Waste State Physical State? Chemical->State Solid Solid Waste State->Solid Liquid Liquid/Solution State->Liquid SolidStream Container: Solid Organic Waste Label: Hazardous, Toxic Solid->SolidStream SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., Acetone, Ethanol) SolventCheck->NonHalogenated No Halogens Stream: Halogenated Organic Waste Stream: Halogenated Organic Waste Halogenated->Stream: Halogenated Organic Waste Stream: Non-Halogenated Organic Waste Stream: Non-Halogenated Organic Waste NonHalogenated->Stream: Non-Halogenated Organic Waste

Figure 1: Waste segregation logic based on physical state and solvent carrier.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this protocol for expired shelf stock, contaminated weighing paper, or solid spill cleanup residues.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid. Ensure the container is clean and dry.

  • Packaging: Transfer the solid material carefully to avoid dust generation. If the material is in a vial, place the entire vial into the waste container.[1]

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "2-(2-Chlorobenzoyl)benzoic acid, 100%"[1]

    • Hazards: Check "Irritant" and "Toxic".

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Protocol B: Liquid Waste Disposal (Reaction Mixtures/Solutions)

Use this protocol for mother liquors or reaction byproducts.

  • pH Check: Although likely acidic, verify the pH. If the solution is highly acidic (pH < 2), it may need to be neutralized only if your facility requires pH 5-9 for organic waste streams.[1] Standard practice is to leave it acidic and label accordingly.

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in Halogenated Waste carboy.

    • If dissolved in Acetone , Methanol , or Ethanol : Dispose in Non-Halogenated Waste carboy.[1]

    • Note: Because the compound itself contains chlorine, strictly speaking, the entire mixture is "halogenated."[1] However, in low concentrations (<1%), many facilities allow disposal in the non-halogenated stream unless the solvent itself is halogenated.[1] Best Practice: Default to the Halogenated Waste stream to ensure compliance with incineration protocols that scrub acid gases (HCl) generated during combustion.

Spill Response & Neutralization

In the event of a benchtop spill, follow this self-validating cleanup procedure.

PPE Required: Nitrile gloves, safety goggles, lab coat, and N95 dust mask (if powder is dispersed).[1]

  • Containment:

    • Solid: Cover with a damp paper towel to prevent dust dispersion.

    • Liquid: Encircle with absorbent pads or vermiculite.

  • Neutralization (Optional but Recommended for Acidic Liquids):

    • Apply a weak base such as Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) to the spill.

    • Observation: Look for bubbling (CO₂ release). Continue adding base until bubbling ceases, indicating the acid has been neutralized to a salt form.[1]

  • Collection:

    • Sweep up the neutralized paste/solid using a dustpan or scoop.

    • Place all waste, including contaminated gloves and pads, into a clear plastic bag.[1]

    • Seal the bag and place it into the Solid Hazardous Waste container.

  • Decontamination: Wipe the surface with water followed by a soap solution.

Regulatory Compliance & Final Disposition

RCRA Status (USA)
  • Listed Waste: 2-(2-Chlorobenzoyl)benzoic acid is not explicitly listed on the EPA's "P" or "U" lists (40 CFR 261.33).

  • Characteristic Waste: It does not typically exhibit Ignitability (D001), Corrosivity (D002 - unless in aqueous solution with pH < 2), or Reactivity (D003).[1][2][3]

  • Determination: It must be managed as Hazardous Waste due to its toxicity and halogenated organic nature.

Final Disposition Method

The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]

  • Mechanism: Incineration at >1000°C destroys the organic skeleton.

  • Scrubbing: The facility must have scrubbers to capture the Hydrogen Chloride (HCl) gas generated from the chlorine atom during combustion.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 66564, 2-(4-Chlorobenzoyl)benzoic acid (Isomer Analog Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.